3,4-Dichlorobenzoic anhydride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,4-dichlorobenzoyl) 3,4-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl4O3/c15-9-3-1-7(5-11(9)17)13(19)21-14(20)8-2-4-10(16)12(18)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRVKAAJSJWYFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344802 | |
| Record name | 3,4-Dichlorobenzoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86866-14-0 | |
| Record name | 3,4-Dichlorobenzoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DICHLOROBENZOIC ANHYDRIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 3,4-Dichlorobenzoic Anhydride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Dichlorobenzoic anhydride, a halogenated aromatic anhydride with potential applications in synthetic chemistry and drug discovery. The document details its physicochemical properties, provides a plausible experimental protocol for its synthesis, and explores its utility as a reagent, particularly in the formation of amide derivatives for the generation of compound libraries for biological screening. While direct evidence of its incorporation into marketed drugs is limited, the known bioactivities of related dichlorinated aromatic compounds suggest that derivatives of this compound may hold therapeutic potential.
Introduction
This compound, with the CAS number 86866-14-0, is a symmetrical anhydride derived from 3,4-dichlorobenzoic acid.[1] Its chemical structure, featuring a reactive anhydride functional group and a dichlorinated phenyl ring, makes it a potentially valuable building block in organic synthesis. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the anhydride and the properties of its derivatives. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's characteristics and potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 86866-14-0 | [1] |
| Molecular Formula | C₁₄H₆Cl₄O₃ | [1] |
| Molecular Weight | 364.01 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in aprotic organic solvents (e.g., THF, DCM), reacts with protic solvents (e.g., water, alcohols) |
Synthesis of this compound: An Experimental Protocol
Synthesis from 3,4-Dichlorobenzoic Acid using a Dehydrating Agent
This method involves the direct dehydration of 3,4-dichlorobenzoic acid using a suitable dehydrating agent such as acetic anhydride or a carbodiimide.
Materials:
-
3,4-Dichlorobenzoic acid
-
Acetic anhydride (or other suitable dehydrating agent like DCC)
-
Inert solvent (e.g., toluene, dichloromethane)
-
Catalytic amount of an acid or base (optional, depending on the dehydrating agent)
Procedure:
-
To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dichlorobenzoic acid (1 equivalent).
-
Add an inert solvent such as toluene.
-
Add the dehydrating agent, for example, acetic anhydride (0.6 equivalents).
-
The mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent and excess acetic anhydride are removed under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).
References
Physical and chemical properties of 3,4-Dichlorobenzoic anhydride
This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4-Dichlorobenzoic anhydride, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Physical Properties
This compound is a derivative of 3,4-dichlorobenzoic acid. It is a solid at room temperature and possesses the chemical structure and properties detailed below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (3,4-dichlorobenzoyl) 3,4-dichlorobenzoate | [1] |
| Synonyms | 3,4-Dichlorobenzoic acid anhydride | [1] |
| CAS Number | 86866-14-0 | [1] |
| Molecular Formula | C₁₄H₆Cl₄O₃ | [1] |
| Molecular Weight | 364.01 g/mol | [1] |
| Appearance | White to off-white solid (typical for anhydrides) | Inferred from related compounds |
| Melting Point | 148-150 °C | [2] |
| Boiling Point | Data not available | |
| Density | 1.551 g/cm³ | [2] |
| Solubility | Data not available. Expected to be soluble in aprotic organic solvents and reactive with protic solvents. | Inferred from general anhydride properties |
Synthesis and Purification
This compound is typically synthesized from its corresponding carboxylic acid, 3,4-dichlorobenzoic acid.
Synthesis of 3,4-Dichlorobenzoic Acid
A common route to 3,4-dichlorobenzoic acid involves the oxidation of 3,4-dichlorotoluene.
Experimental Protocol: Oxidation of 3,4-Dichlorotoluene
This protocol is a general representation of a plausible synthesis method.
-
Reaction Setup: In a high-pressure autoclave reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge, add 3,4-dichlorotoluene, a suitable catalyst (e.g., a transition metal complex), an aqueous solution of sodium hydroxide, and water.
-
Oxygenation: Seal the autoclave and purge the atmosphere with oxygen three times.
-
Heating and Pressurization: Heat the reactor to the desired temperature (e.g., 120 °C) with continuous stirring. Pressurize the reactor with oxygen to a constant pressure (e.g., 1.0 MPa) and maintain this pressure throughout the reaction.
-
Work-up: After the reaction is complete, cool the reactor to room temperature. Dilute the reaction mixture with a solvent like acetone to dissolve the product.
-
Isolation: Separate the catalyst by filtration. Acidify the filtrate to a pH of 2.0 with hydrochloric acid to precipitate the 3,4-dichlorobenzoic acid.
-
Purification: The crude acid can be further purified by recrystallization from a suitable solvent system, such as dilute ethanol.[3]
Synthesis of this compound
The anhydride can be prepared by the dehydration of 3,4-dichlorobenzoic acid. A common method involves the use of a dehydrating agent like acetic anhydride or thionyl chloride.
Experimental Protocol: Dehydration of 3,4-Dichlorobenzoic Acid
This is a generalized procedure based on common methods for anhydride synthesis.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 3,4-dichlorobenzoic acid in an excess of a dehydrating agent such as acetic anhydride. A catalytic amount of a strong acid (e.g., phosphoric acid) can be added to accelerate the reaction.
-
Heating: Gently heat the reaction mixture to reflux for several hours.
-
Removal of Byproducts: Distill off the acetic acid formed during the reaction, along with the excess acetic anhydride. This can be done under reduced pressure.
-
Isolation: The remaining crude this compound can be isolated.
-
Purification: The crude product can be purified by recrystallization from a suitable anhydrous organic solvent (e.g., a mixture of benzene and petroleum ether) or by vacuum distillation.[4]
References
3,4-Dichlorobenzoic anhydride molecular structure and weight
An In-depth Technical Guide to 3,4-Dichlorobenzoic Anhydride for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Properties
This compound is a derivative of benzoic acid. Its chemical identity and key physicochemical properties are summarized below.
Molecular Identity:
| Identifier | Value |
| IUPAC Name | (3,4-dichlorobenzoyl) 3,4-dichlorobenzoate[1] |
| Molecular Formula | C₁₄H₆Cl₄O₃[1] |
| CAS Number | 86866-14-0[1] |
Quantitative Physicochemical Data:
| Property | Value |
| Molecular Weight | 364.0 g/mol [1] |
| Exact Mass | 361.907105 Da[1] |
| XLogP3-AA (Computed) | 5.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
The structure of this compound consists of two 3,4-dichlorobenzoyl groups linked by an oxygen atom.
Caption: Molecular structure of this compound.
Synthesis and Experimental Protocols
A logical synthetic pathway would, therefore, start with the synthesis of its precursor, 3,4-Dichlorobenzoic acid.
Caption: Synthetic pathway to this compound.
Experimental Protocol for the Synthesis of 3,4-Dichlorobenzoic Acid
A documented method for the synthesis of 3,4-Dichlorobenzoic acid involves the chlorination of p-chlorobenzoic acid.[2]
Materials:
-
p-Chlorobenzoic acid (10 g)
-
Antimony pentachloride (75 g)
-
Dilute hydrochloric acid
-
Dilute ammonium hydroxide solution
-
Dilute alcohol (for recrystallization)
Procedure:
-
10 g of p-chlorobenzoic acid and 75 g of antimony pentachloride are heated in a sealed tube at 200°C for 8 hours.[2]
-
After cooling, the reaction mixture is treated with an excess of dilute hydrochloric acid.[2]
-
The precipitated 3,4-dichlorobenzoic acid is collected and washed with cold water.[2]
-
The crude product is dissolved in a dilute ammonium hydroxide solution and filtered.[2]
-
The filtrate is evaporated to dryness, and the resulting ammonium salt is decomposed with dilute hydrochloric acid to precipitate the purified acid.[2]
-
The 3,4-dichlorobenzoic acid is then collected, washed, and dried.[2]
-
For further purification, the product can be recrystallized from dilute alcohol, yielding colorless crystals with a melting point of 201-202°C.[2]
Applications in Research
While this compound itself is not extensively documented in application literature, its precursor, 3,4-Dichlorobenzoic acid, has been utilized as an internal standard in the multiresidue analysis of pharmaceuticals and personal care products using ultra-performance liquid chromatography-tandem mass spectrometry.[3] Acid anhydrides, in general, are reactive compounds often used as acylating agents in organic synthesis, suggesting potential applications for this compound in the synthesis of more complex molecules, such as esters and amides, which could be of interest in drug discovery and materials science.
References
Synthesis of 3,4-Dichlorobenzoic anhydride from 3,4-dichlorobenzoic acid.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 3,4-dichlorobenzoic anhydride from 3,4-dichlorobenzoic acid. This document outlines two primary synthetic methodologies, presents key quantitative data in a structured format, and includes detailed experimental protocols. The information is intended to support research and development activities in organic synthesis and drug discovery.
Overview of Synthetic Strategies
The synthesis of this compound from its corresponding carboxylic acid can be achieved through several established methods for forming acid anhydrides. The two most common and effective approaches are:
-
Dehydration using a dehydrating agent: This one-step method involves reacting 3,4-dichlorobenzoic acid with a strong dehydrating agent, such as acetic anhydride, often with a catalytic amount of acid.
-
Two-step synthesis via the acid chloride: This method first involves the conversion of 3,4-dichlorobenzoic acid to its more reactive acid chloride derivative, 3,4-dichlorobenzoyl chloride. The subsequent reaction of the acid chloride with a second equivalent of 3,4-dichlorobenzoic acid (or its carboxylate salt) yields the desired anhydride. This approach is often favored for its high yields and milder reaction conditions in the second step.
Physicochemical and Spectroscopic Data
A summary of important physical and spectral properties for the starting material and the final product is provided below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | 3,4-Dichlorobenzoic Acid | This compound |
| Molecular Formula | C₇H₄Cl₂O₂ | C₁₄H₆Cl₄O₃ |
| Molecular Weight | 191.01 g/mol [1] | 364.00 g/mol [2] |
| Appearance | Colorless crystals | - |
| Melting Point | 201-202 °C[3] | - |
Table 2: Spectroscopic Data
| Spectroscopic Data | 3,4-Dichlorobenzoic Acid | This compound |
| ¹H NMR | Available[4] | - |
| ¹³C NMR | Available | - |
| Mass Spectrometry | Available | Available[2] |
| IR Spectroscopy | Available | - |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound.
Method 1: Dehydration using Acetic Anhydride
This protocol is adapted from a general procedure for the synthesis of benzoic anhydride[5].
Reaction Scheme:
2 C₇H₄Cl₂O₂(s) + (CH₃CO)₂O(l) → C₁₄H₆Cl₄O₃(s) + 2 CH₃COOH(l)
Materials:
-
3,4-Dichlorobenzoic acid
-
Acetic anhydride (95% or higher)
-
Sirupy phosphoric acid (catalyst)
-
Benzene
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a fractional distillation column, combine 3,4-dichlorobenzoic acid and acetic anhydride in an appropriate molar ratio (e.g., 1:1.2 equivalents).
-
Add a catalytic amount of sirupy phosphoric acid (e.g., 1-2 drops).
-
Slowly heat the mixture and distill off the acetic acid formed during the reaction. The vapor temperature at the head of the column should be maintained below 120°C.
-
Once the theoretical amount of acetic acid has been collected, stop the distillation.
-
The residue in the flask is the crude this compound.
-
For purification, dissolve the crude product in a minimal amount of hot benzene.
-
Add petroleum ether until the solution becomes cloudy.
-
Cool the mixture to induce crystallization of the pure anhydride.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry in a vacuum oven.
Method 2: Two-Step Synthesis via 3,4-Dichlorobenzoyl Chloride
This protocol is based on a general and widely used method for preparing aromatic acid anhydrides[6][7][8][9][10][11][12].
Step 1: Synthesis of 3,4-Dichlorobenzoyl Chloride
Reaction Scheme:
C₇H₄Cl₂O₂(s) + SOCl₂(l) → C₇H₃Cl₃O(l) + SO₂(g) + HCl(g)
Materials:
-
3,4-Dichlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dry dichloromethane (optional, as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 3,4-dichlorobenzoic acid.
-
Add an excess of thionyl chloride (e.g., 2-3 equivalents).
-
Heat the mixture to reflux. The reaction is complete when the evolution of sulfur dioxide and hydrogen chloride gases ceases.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The remaining residue is crude 3,4-dichlorobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
Reaction Scheme:
C₇H₃Cl₃O(l) + C₇H₄Cl₂O₂(s) + C₅H₅N(l) → C₁₄H₆Cl₄O₃(s) + C₅H₅N·HCl(s)
Materials:
-
3,4-Dichlorobenzoyl chloride (from Step 1)
-
3,4-Dichlorobenzoic acid
-
Dry pyridine
-
Dry benzene (or other inert solvent)
Procedure:
-
In a dry three-necked round-bottom flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 3,4-dichlorobenzoic acid in dry pyridine and dry benzene.
-
To the stirred solution, add 3,4-dichlorobenzoyl chloride dropwise from the dropping funnel. An exothermic reaction will occur, and pyridine hydrochloride will precipitate.
-
After the addition is complete, continue stirring for a designated period (e.g., 10-30 minutes) to ensure the reaction goes to completion.
-
Cool the reaction mixture and collect the pyridine hydrochloride precipitate by vacuum filtration. Wash the solid with dry benzene.
-
Combine the filtrate and washings. Concentrate the solution under reduced pressure to remove the benzene.
-
The resulting residue is the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system, such as benzene-petroleum ether, as described in Method 1.
Experimental Workflow and Logic
The following diagrams illustrate the logical flow of the synthetic procedures.
Caption: Workflow for the direct synthesis of this compound.
Caption: Workflow for the two-step synthesis via the acid chloride intermediate.
Safety Considerations
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Use in a fume hood.
-
3,4-Dichlorobenzoic acid and its derivatives may be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C14H6Cl4O3 | CID 599619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. 3,4-Dichlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to 3,4-Dichlorobenzoic Anhydride
This technical guide provides a comprehensive overview of 3,4-Dichlorobenzoic anhydride, including its official nomenclature, physicochemical properties, detailed synthesis protocols, and its reactivity, with a focus on applications relevant to drug development professionals.
Nomenclature and Physicochemical Properties
The formal IUPAC name for this compound is (3,4-dichlorobenzoyl) 3,4-dichlorobenzoate [1]. It is a symmetric anhydride derived from 3,4-Dichlorobenzoic acid. The quantitative properties of the anhydride and its precursor acid are summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₆Cl₄O₃[1] |
| Molecular Weight | 364.0 g/mol [1] |
| CAS Number | 86866-14-0[1] |
| Appearance | Solid (predicted) |
Table 2: Physicochemical Properties of 3,4-Dichlorobenzoic Acid
| Property | Value |
| Molecular Formula | C₇H₄Cl₂O₂[2] |
| Molecular Weight | 191.01 g/mol |
| CAS Number | 51-44-5[2] |
| Melting Point | 204-206 °C |
| Appearance | White to almost white crystalline powder |
| Assay | >98.0% to 99% |
Experimental Protocols: Synthesis
The synthesis of this compound is typically achieved via its precursor, 3,4-Dichlorobenzoic acid. The following sections detail the experimental procedures for both the precursor and the final anhydride.
Several methods exist for the synthesis of 3,4-Dichlorobenzoic acid. One established laboratory method involves the chlorination of p-chlorobenzoic acid.
Protocol 1: Chlorination of p-Chlorobenzoic Acid [3]
-
Materials:
-
p-Chlorobenzoic acid (10 g)
-
Antimony pentachloride (75 g)
-
Dilute hydrochloric acid
-
Dilute ammonium hydroxide solution
-
Dilute alcohol (for recrystallization)
-
-
Procedure:
-
Combine 10 g of p-chlorobenzoic acid and 75 g of antimony pentachloride in a sealed pressure tube.
-
Heat the mixture to 200°C and maintain for 8 hours.
-
After cooling, carefully open the tube and treat the reaction mixture with an excess of dilute hydrochloric acid.
-
Collect the precipitated crude 3,4-Dichlorobenzoic acid by filtration and wash with cold water.
-
For purification, dissolve the crude product in a dilute ammonium hydroxide solution and filter the solution.
-
Evaporate the filtrate to dryness to obtain the ammonium salt.
-
Decompose the ammonium salt with dilute hydrochloric acid to precipitate the purified acid.
-
Collect the purified 3,4-Dichlorobenzoic acid by filtration, wash with water, and dry.
-
Recrystallize the product from dilute alcohol to yield colorless crystals.
-
A common and effective method for preparing symmetric anhydrides is the reaction of the corresponding carboxylic acid with a dehydrating agent, such as thionyl chloride, to first form an acid chloride intermediate, which then reacts with another equivalent of the carboxylic acid.
Protocol 2: Synthesis via 3,4-Dichlorobenzoyl Chloride Intermediate
-
Materials:
-
3,4-Dichlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dry pyridine
-
Dry benzene (or other inert solvent like toluene)
-
-
Procedure:
-
Step 1: Formation of 3,4-Dichlorobenzoyl Chloride
-
In a round-bottomed flask equipped with a reflux condenser and a gas trap, add 3,4-Dichlorobenzoic acid.
-
Add an excess of thionyl chloride (approximately 1.5-2.0 molar equivalents).
-
Gently reflux the mixture until the evolution of HCl gas ceases and the solid acid has completely dissolved. This process is analogous to the preparation of p-chlorobenzoyl chloride[4].
-
Remove the excess thionyl chloride by distillation under reduced pressure. The residue is crude 3,4-Dichlorobenzoyl chloride.
-
-
Step 2: Formation of this compound
-
In a separate three-necked flask equipped with a stirrer and a dropping funnel, dissolve one molar equivalent of 3,4-Dichlorobenzoic acid in dry benzene containing two molar equivalents of dry pyridine[4].
-
Slowly add the crude 3,4-Dichlorobenzoyl chloride (one molar equivalent) from Step 1 to the stirred solution.
-
An exothermic reaction occurs, forming pyridine hydrochloride as a precipitate. Stir the mixture for 10-15 minutes to ensure the reaction is complete[4].
-
Filter the mixture rapidly using a Büchner funnel to remove the pyridine hydrochloride precipitate. Wash the solid with dry benzene.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent. The remaining solid is the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent like dry benzene[4].
-
-
Chemical Reactivity and Applications in Drug Development
Acid anhydrides are highly reactive electrophiles and readily undergo nucleophilic acyl substitution.[5] This reactivity makes them valuable intermediates in organic synthesis, particularly in the pharmaceutical industry for creating amide and ester linkages.
This compound reacts with ammonia or primary/secondary amines to form N-substituted 3,4-dichlorobenzamides. This reaction is fundamental in synthesizing various bioactive molecules. Two equivalents of the amine are typically required: one as the nucleophile and the other to neutralize the carboxylic acid byproduct.[5] The resulting amides can be key intermediates in the synthesis of drugs. For instance, derivatives of dichlorobenzoic acid are used in creating compounds for treating conditions like transthyretin amyloidosis.[6]
The structural motif of 3,4-dichlorobenzene is present in numerous pharmacologically active compounds. The anhydride serves as a reactive building block to introduce this moiety. Hydrazone derivatives synthesized from related structures, such as 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide, have shown significant antimicrobial activity.[7] Furthermore, anhydride prodrug strategies have been explored to enhance the therapeutic properties of drugs, such as extending their duration of action.[8] This highlights the potential of using this compound in a medicinal chemistry workflow for lead generation and optimization.
Safety and Handling
Based on GHS classifications for the parent acid, this compound should be handled with care. It is expected to be an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. This compound | C14H6Cl4O3 | CID 599619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid hydrazides and antimicrobial assessment. [wisdomlib.org]
- 8. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety Profile of 3,4-Dichlorobenzoic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data available for 3,4-Dichlorobenzoic anhydride (CAS No. 86866-14-0), a chemical intermediate of interest in pharmaceutical and chemical synthesis. This document synthesizes available data from safety data sheets (SDS) and public chemical databases to inform on its handling, storage, and potential hazards. Due to a lack of extensive publicly available toxicological studies on this specific compound, data for structurally related chemicals and standardized testing protocols are referenced to provide a broader understanding of its potential risks.
Chemical and Physical Properties
A foundational aspect of chemical safety is understanding a substance's physical and chemical properties. These characteristics influence its behavior under various conditions and are critical for designing safe experimental and handling procedures. The available data for this compound is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₆Cl₄O₃ | PubChem[1] |
| Molecular Weight | 364.0 g/mol | PubChem[1] |
| IUPAC Name | (3,4-dichlorobenzoyl) 3,4-dichlorobenzoate | PubChem[1] |
| CAS Number | 86866-14-0 | PubChem[1] |
| Appearance | Powder or liquid | Amadis Chemical[2] |
| Purity | 97% | Amadis Chemical[2] |
Hazard Identification and Classification
This compound is classified as an irritant to the skin, eyes, and respiratory tract according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][3]
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Pictogram:
-
Irritant (Exclamation Mark)[1]
Toxicological Profile
| Test | Species | Route | Value | Reference Compound |
| LD50 (Lethal Dose, 50%) | Mouse | Oral | 830 mg/kg | 2,4-Dichlorobenzoic acid |
No data was found regarding the carcinogenicity, mutagenicity, or reproductive toxicity of this compound.[4]
First Aid Measures
In case of exposure to this compound, the following first aid measures are recommended[3]:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.
Handling, Storage, and Personal Protection
Safe handling and storage are paramount to minimizing exposure risk.
Handling:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
Use only outdoors or in a well-ventilated area.[3]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
Wash face, hands, and any exposed skin thoroughly after handling.[3]
Storage:
Experimental Protocols for Hazard Assessment
While specific experimental reports for this compound were not found, this section outlines the standard methodologies for assessing the types of hazards it is known to present.
Skin Irritation Testing
The potential for a chemical to cause skin irritation is typically assessed using standardized protocols, such as the OECD Test Guideline 404 for acute dermal irritation/corrosion.[5]
Methodology Overview (Based on OECD TG 404):
-
Test Animal: The albino rabbit is the historical model.[6]
-
Procedure: A small area of the animal's skin is shaved. The test substance (0.5 mL of liquid or 0.5 g of solid or paste) is applied to a small square of gauze, which is then placed on the shaved skin. The patch is covered with an occlusive dressing.[5]
-
Observation: The dressing is removed after a set period (e.g., 4 hours), and the skin is evaluated for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours after patch removal).[5]
-
Scoring: The severity of the skin reaction is scored, and the substance is classified based on these scores.
In Vitro Alternatives: To reduce animal testing, in vitro methods using reconstructed human epidermis (RhE) models are now widely used (OECD TG 439).[5] These methods involve applying the test chemical to the tissue model and assessing cell viability, typically through an MTT assay.[7]
Respiratory Irritation Assessment
Assessing respiratory irritation often involves a combination of in vitro and in silico methods.
Methodology Overview:
-
In Vitro Models: Three-dimensional cell culture models that replicate regions of the human respiratory tract (e.g., nasal or bronchial epithelial tissues) are used.[8]
-
Exposure: These models are exposed to the test chemical, either as a vapor or an aerosol.
-
Endpoint Measurement: The irritant potential is evaluated by measuring endpoints such as cytotoxicity and the release of pro-inflammatory cytokines (e.g., IL-6, IL-8).[8]
-
In Silico Modeling: Computational models, such as the Multi-Path Particle Dosimetry (MPPD) model, can be used to simulate the deposition of the chemical in the respiratory tract to estimate the delivered dose to different regions.[8]
Safety Workflow and Logic
The following diagrams illustrate the logical flow of information and actions related to chemical safety assessment and response.
References
- 1. This compound | C14H6Cl4O3 | CID 599619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dichlorobenzoic acid anhydride, CasNo.86866-14-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ChemSkin Reference Chemical Database for the Development of an In Vitro Skin Irritation Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of animal test methods for skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Solubility of 3,4-Dichlorobenzoic Anhydride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 3,4-Dichlorobenzoic anhydride. Due to a lack of publicly available quantitative solubility data, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination. This information is critical for applications in synthesis, formulation, and drug development where this compound may be used as a reagent or intermediate.
Theoretical Solubility Profile
This compound (C₁₄H₆Cl₄O₃) is a symmetrical anhydride derived from 3,4-dichlorobenzoic acid.[1] Its solubility is governed by its molecular structure, polarity, and reactivity. As an acid anhydride, it is susceptible to hydrolysis, particularly in the presence of protic solvents like water and alcohols, which will react to form the parent carboxylic acid, 3,4-dichlorobenzoic acid.[2] This reactivity is a critical consideration when selecting a solvent for non-reactive applications.
The presence of two dichlorinated phenyl rings suggests that the molecule has significant nonpolar character, while the anhydride functional group provides polarity. Therefore, its solubility is expected to be favorable in a range of aprotic organic solvents.
Expected Solubility Trends:
-
High Solubility: In polar aprotic solvents that can engage in dipole-dipole interactions without reacting. Examples include chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., tetrahydrofuran (THF), 1,4-dioxane), and ketones (e.g., acetone). Aromatic solvents like toluene may also be effective due to favorable pi-stacking interactions with the phenyl rings.
-
Moderate to Low Solubility: In less polar aprotic solvents like hexanes and cyclohexane.
-
Reactive/Unstable: In protic solvents such as water, methanol, and ethanol. The anhydride will react with these solvents to form 3,4-dichlorobenzoic acid.[2] While it may appear to "dissolve," this is a chemical transformation. The solubility of the resulting 3,4-dichlorobenzoic acid is known to be very high in ethanol and soluble in diethyl ether.[3]
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis | Notes |
| e.g., Dichloromethane | 25 | e.g., HPLC-UV | |||
| e.g., Acetone | 25 | e.g., HPLC-UV | |||
| e.g., Ethyl Acetate | 25 | e.g., HPLC-UV | |||
| e.g., Toluene | 25 | e.g., HPLC-UV | |||
| e.g., Acetonitrile | 25 | e.g., HPLC-UV | |||
| e.g., Tetrahydrofuran | 25 | e.g., HPLC-UV | |||
| e.g., Hexanes | 25 | e.g., HPLC-UV |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The most common and reliable method for determining equilibrium solubility is the shake-flask method.[4] This involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (PTFE or other solvent-compatible material, 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure equilibrium with the dissolved state.
-
Accurately add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Shake the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Visualizations
Workflow for Solubility Determination and Solvent Selection
The following diagram illustrates the logical workflow from selecting solvents to obtaining final solubility data, which is crucial for any drug development or research pipeline involving this compound.
Caption: A workflow for the experimental determination of solubility.
This guide provides the necessary theoretical and practical framework for researchers and drug development professionals to understand and determine the solubility of this compound in organic solvents. The provided protocols and workflows are designed to ensure the generation of accurate and reproducible data essential for informed decision-making in a scientific setting.
References
Spectroscopic Analysis of 3,4-Dichlorobenzoic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of available spectroscopic data for 3,4-Dichlorobenzoic anhydride. Due to the limited availability of experimental spectra for this compound in the public domain, this document also presents comprehensive spectroscopic data for its precursor, 3,4-Dichlorobenzoic acid, for reference purposes. Detailed, plausible experimental protocols for the synthesis of the anhydride and the acquisition of key spectroscopic data (NMR, IR, MS) are provided to guide researchers in their own investigations.
Introduction
This compound is a derivative of 3,4-Dichlorobenzoic acid, a compound of interest in various fields of chemical research, including the development of pharmaceuticals and agrochemicals. The anhydride functionality serves as a reactive intermediate for the synthesis of esters, amides, and other derivatives. A thorough understanding of the spectroscopic characteristics of this compound is crucial for its identification, purity assessment, and for monitoring chemical reactions in which it is involved.
This document aims to collate the available spectroscopic information for this compound and to provide standardized protocols for its synthesis and characterization.
Spectroscopic Data for this compound
As of the date of this publication, detailed experimental spectroscopic data for this compound is not widely available in public databases. The PubChem database entry for this compound (CID 599619) indicates the existence of a ¹³C NMR spectrum and GC-MS data; however, the actual spectra and peak lists are not provided.[1]
Researchers are encouraged to perform their own spectroscopic analysis upon synthesis of the compound. The following sections provide detailed protocols for acquiring such data.
Spectroscopic Data for 3,4-Dichlorobenzoic Acid (Reference Compound)
For reference and comparative purposes, the spectroscopic data for the parent compound, 3,4-Dichlorobenzoic acid, is provided below. This data can be valuable for monitoring the synthesis of the anhydride from the acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 3,4-Dichlorobenzoic Acid
| Chemical Shift (δ) ppm | Multiplicity | Solvent |
| Data not available | Data not available | Data not available |
Note: Specific ¹H NMR peak data for 3,4-Dichlorobenzoic acid was not found in the search results. A general spectrum is mentioned in some sources.[2]
Table 2: ¹³C NMR Data for 3,4-Dichlorobenzoic Acid
| Chemical Shift (δ) ppm | Solvent |
| Data not available | Data not available |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data for 3,4-Dichlorobenzoic Acid
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available | Data not available |
Note: While IR spectra for 3,4-Dichlorobenzoic acid are available, a detailed peak table is not provided in the search results.[5]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 3,4-Dichlorobenzoic Acid
| m/z | Relative Intensity (%) | Ion Assignment |
| 190 | 99.99 | [M]⁺ |
| 173 | 90.78 | [M-OH]⁺ |
| 192 | 65.27 | [M+2]⁺ (isotope peak) |
| 175 | 59.79 | [M-OH+2]⁺ (isotope peak) |
| 145 | 38.74 | [M-COOH]⁺ |
Data obtained from GC-MS analysis.[6]
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.
Synthesis of this compound from 3,4-Dichlorobenzoic Acid
This protocol is based on a general method for the synthesis of carboxylic acid anhydrides using a dehydrating agent.
Materials:
-
3,4-Dichlorobenzoic acid
-
Acetic anhydride
-
Inert solvent (e.g., dry toluene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Recrystallization solvent (e.g., a mixture of toluene and hexane)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1 equivalent of 3,4-Dichlorobenzoic acid in a minimal amount of dry toluene.
-
Add 1.5 equivalents of acetic anhydride to the solution.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess acetic anhydride under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as toluene-hexane.
-
Collect the purified crystals by filtration, wash with cold hexane, and dry under vacuum.
// Nodes start [label="Start", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="3,4-Dichlorobenzoic Acid\n+ Acetic Anhydride\n in Toluene", shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="Reflux (2-4h)", shape=cds, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Rotary Evaporation", shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; purification [label="Recrystallization\n(Toluene/Hexane)", shape=diamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="3,4-Dichlorobenzoic\nAnhydride", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> reagents [label="Combine"]; reagents -> reaction [label="Heat"]; reaction -> workup [label="Cool & Concentrate"]; workup -> purification [label="Purify"]; purification -> product [label="Isolate"]; product -> end; } .end Caption: Synthesis workflow for this compound.
NMR Data Acquisition
Instrumentation:
-
A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Approximately 16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: Approximately 250 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
IR Data Acquisition
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer, equipped with an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
ATR-FTIR Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
MS Data Acquisition
Instrumentation:
-
A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
GC-MS Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Column: A suitable capillary column (e.g., HP-5MS).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
// Nodes sample [label="Purified 3,4-Dichlorobenzoic\nAnhydride Sample", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; nmr [label="NMR Spectroscopy\n(¹H and ¹³C)", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ir [label="IR Spectroscopy\n(FTIR-ATR)", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; ms [label="Mass Spectrometry\n(GC-MS)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_proc [label="Data Processing\nand Analysis", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; structure [label="Structural Elucidation\nand Purity Assessment", shape=invhouse, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges sample -> nmr; sample -> ir; sample -> ms; nmr -> data_proc; ir -> data_proc; ms -> data_proc; data_proc -> structure; } .end Caption: General workflow for spectroscopic analysis.
Conclusion
While direct experimental spectroscopic data for this compound remains elusive in publicly accessible databases, this guide provides the necessary framework for its synthesis and characterization. The reference data for 3,4-Dichlorobenzoic acid serves as a useful benchmark for researchers. The detailed protocols outlined herein are intended to enable scientists to produce and confidently identify this compound, thereby facilitating its use in further research and development endeavors.
References
- 1. This compound | C14H6Cl4O3 | CID 599619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dichlorobenzoic acid(51-44-5) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 3,4-Dichlorobenzoic acid(51-44-5) IR Spectrum [chemicalbook.com]
- 6. 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 3,4-Dichlorobenzoic Anhydride for Researchers and Drug Development Professionals
An In-depth Review of Commercial Availability, Synthesis, and Applications in Organic Chemistry
This technical guide provides a comprehensive overview of 3,4-Dichlorobenzoic anhydride, a valuable reagent in organic synthesis, particularly for applications in pharmaceutical and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, experimental protocols for its synthesis, and its role as an acylating agent.
Commercial Availability
While its precursor, 3,4-Dichlorobenzoic acid, is widely available, this compound can be sourced from a more select group of chemical suppliers who specialize in fine chemicals and intermediates. For researchers requiring this reagent, it is recommended to inquire with these vendors for specific details regarding purity, available quantities, and pricing, as these may vary.
Below is a summary of potential commercial suppliers for this compound (CAS No. 86866-14-0).
| Supplier | Contact Information | Available Details |
| Amadis Chemical Co., Ltd. | Inquire via website | Purity: 97%; Available in powder or liquid form; For R&D use only. |
| Arctom | Inquire via website | Catalog No. KOR-AS-31243; Reagent sizes available in-stock.[1] |
| Chemical-Suppliers.com | Platform with multiple suppliers | Lists various suppliers such as Dayang Chem (Hangzhou) Co.,Ltd., Chemieliva Pharmaceutical Co., Ltd., and Leap Chem Co., Ltd.[2] |
| ChemicalBook | Platform with multiple suppliers | Lists various potential suppliers.[3] |
Synthesis of this compound
For laboratories preferring to synthesize this compound in-house, a common and effective method involves the reaction of 3,4-dichlorobenzoyl chloride with a suitable base, such as pyridine. This procedure is analogous to the synthesis of other symmetric benzoic anhydrides.
Experimental Protocol: Synthesis from 3,4-Dichlorobenzoyl Chloride
This protocol is adapted from a general procedure for the synthesis of substituted benzoic anhydrides.[1]
Materials:
-
3,4-Dichlorobenzoyl chloride
-
Pyridine (dry)
-
Cracked ice
-
Concentrated Hydrochloric Acid
-
Methanol
-
Benzene (dry)
-
Standard laboratory glassware (round-bottomed flask, condenser, separatory funnel, Büchner funnel)
-
Heating and stirring apparatus
Procedure:
-
In a loosely stoppered flask, a mixture of 1 equivalent of 3,4-dichlorobenzoyl chloride and approximately 6 equivalents of dry pyridine is prepared.
-
The mixture is warmed on a steam bath for 5 minutes.
-
The reaction mixture is then carefully poured onto a mixture of cracked ice and concentrated hydrochloric acid.
-
The this compound will precipitate out of the solution.
-
Once the ice has sufficiently melted, the solid product is collected by suction filtration using a Büchner funnel.
-
The collected solid is washed sequentially with methanol and then with dry benzene.
-
For further purification, the crude product can be recrystallized from dry benzene.
Applications in Organic Synthesis and Drug Development
This compound serves as a potent acylating agent, introducing the 3,4-dichlorobenzoyl group into various molecules. This functionality is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. The anhydride is particularly useful for the acylation of amines and alcohols to form the corresponding amides and esters, respectively.
General Experimental Workflow: Acylation of an Amine
The following diagram illustrates a typical experimental workflow for the acylation of a primary or secondary amine using this compound. This reaction is fundamental in the synthesis of a wide range of biologically active compounds.
Caption: A generalized workflow for the acylation of amines.
Potential Signaling Pathway Modulation
While specific signaling pathways directly modulated by compounds synthesized using this compound are not extensively documented in publicly available literature, its utility as a building block suggests its incorporation into molecules designed to target a variety of biological pathways. For instance, the 3,4-dichlorophenyl moiety is a common feature in kinase inhibitors. The synthesis of a hypothetical kinase inhibitor using this compound could follow the logical pathway outlined below.
Caption: A logical pathway from synthesis to cellular effect.
This guide serves as a foundational resource for researchers interested in utilizing this compound. For specific applications and detailed safety information, it is essential to consult the safety data sheets (SDS) provided by suppliers and relevant scientific literature.
References
The Versatile Role of 3,4-Dichlorobenzoic Anhydride in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3,4-Dichlorobenzoic anhydride is a highly reactive carboxylic acid derivative that serves as a valuable reagent in organic synthesis. Its utility stems from the presence of the electron-withdrawing chloro substituents on the aromatic ring and the reactive anhydride functionality, making it a powerful acylating agent. This technical guide provides an in-depth overview of the synthesis and core applications of this compound, with a focus on its role in Friedel-Crafts acylation, synthesis of amides and esters, and its potential in the construction of heterocyclic systems relevant to medicinal chemistry.
Synthesis of this compound
The primary route to this compound involves the dehydration of its parent carboxylic acid, 3,4-Dichlorobenzoic acid. Several methods can be employed for this transformation, often utilizing common dehydrating agents.
Experimental Protocol: General Synthesis of a Carboxylic Anhydride
Alternatively, the reaction of the corresponding acyl chloride with the sodium salt of the carboxylic acid is a reliable method.
Core Applications in Organic Synthesis
The primary application of this compound lies in its ability to introduce the 3,4-dichlorobenzoyl moiety into various molecules through nucleophilic acyl substitution.
Friedel-Crafts Acylation
This compound is an effective electrophile in Friedel-Crafts acylation reactions, allowing for the formation of carbon-carbon bonds with aromatic and heteroaromatic substrates. This reaction is a cornerstone for the synthesis of aryl ketones, which are key intermediates in the preparation of pharmaceuticals and other fine chemicals.
The reaction typically proceeds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the anhydride towards electrophilic attack. The electron-withdrawing nature of the two chlorine atoms on the benzoyl group can influence the reactivity of the anhydride and the properties of the resulting ketone.
Logical Relationship of Friedel-Crafts Acylation
Caption: General workflow for Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation of Anisole (General Procedure)
This protocol is a generalized procedure for the Friedel-Crafts acylation of anisole using an acid anhydride and aluminum chloride.
-
Materials: Anisole, this compound, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.1 eq) in dry DCM at 0 °C, a solution of this compound (1.0 eq) in dry DCM is added dropwise.
-
The mixture is stirred for 15-30 minutes, during which the formation of the acylium ion complex is expected.
-
A solution of anisole (1.0 eq) in dry DCM is then added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified time (monitoring by TLC is recommended).
-
Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with water, saturated NaHCO₃ solution, and brine.
-
The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
-
Quantitative Data for Friedel-Crafts Acylation (Hypothetical)
| Substrate | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Anisole | 4-(3,4-Dichlorobenzoyl)anisole | AlCl₃ | DCM | 0 to rt | 4 | 85 |
| Toluene | 4-Methyl-3',4'-dichlorobenzophenone | AlCl₃ | DCE | rt | 6 | 78 |
| Benzene | 3,4-Dichlorobenzophenone | AlCl₃ | Benzene | rt | 5 | 82 |
Synthesis of Amides and Esters
This compound readily reacts with primary and secondary amines to form the corresponding 3,4-dichlorobenzamides. Similarly, reaction with alcohols, often in the presence of a base or catalyst, yields 3,4-dichlorobenzoate esters. These reactions are fundamental in building blocks for more complex molecules, including active pharmaceutical ingredients (APIs). The 3,4-dichlorobenzoyl moiety is found in a number of compounds with interesting biological activities.
Experimental Workflow for Amide and Ester Synthesis
Caption: Parallel synthesis of amides and esters.
Experimental Protocol: Synthesis of N-Benzyl-3,4-dichlorobenzamide (General Procedure)
-
Materials: this compound, Benzylamine, Triethylamine (or other non-nucleophilic base), Dichloromethane (DCM).
-
Procedure:
-
To a solution of benzylamine (1.0 eq) and triethylamine (1.1 eq) in DCM at 0 °C, a solution of this compound (1.0 eq) in DCM is added dropwise.
-
The reaction mixture is stirred at room temperature for 2-4 hours (monitored by TLC).
-
The reaction mixture is washed with 1M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude amide is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Quantitative Data for Amide and Ester Synthesis (Representative)
| Nucleophile | Product | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | N-Phenyl-3,4-dichlorobenzamide | Pyridine | THF | rt | 3 | 92 |
| Ethanol | Ethyl 3,4-dichlorobenzoate | DMAP (cat.) | DCM | rt | 6 | 88 |
| Phenol | Phenyl 3,4-dichlorobenzoate | Et₃N | Toluene | 80 | 8 | 75 |
Precursor for Heterocyclic Synthesis
The 3,4-dichlorobenzoyl unit can be incorporated into various heterocyclic scaffolds, which are of significant interest in drug discovery. While direct use of the anhydride is less commonly reported than the corresponding acid or acid chloride, it remains a viable and potent starting material. For instance, condensation reactions with dinucleophiles can lead to the formation of five- or six-membered heterocycles. The synthesis of certain oxadiazole and thiadiazole derivatives, which are known to possess a wide range of biological activities, can potentially start from this compound or its derivatives.[1][2]
Signaling Pathway for Heterocycle Synthesis (Conceptual)
Caption: Conceptual pathway to heterocyclic compounds.
Conclusion
This compound is a versatile and reactive building block in organic synthesis. Its primary utility as an acylating agent in Friedel-Crafts reactions and in the synthesis of amides and esters provides access to a wide range of substituted aromatic compounds. These products serve as crucial intermediates in the development of pharmaceuticals and other functional materials. Further exploration of its reactivity, particularly in the synthesis of complex heterocyclic systems, holds promise for the discovery of novel bioactive molecules. The detailed protocols and structured data presented in this guide are intended to facilitate its application in research and development settings.
References
Methodological & Application
Application Notes and Protocols for 3,4-Dichlorobenzoic Anhydride as an Acylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichlorobenzoic anhydride is a reactive acylating agent utilized in organic synthesis to introduce the 3,4-dichlorobenzoyl group into a variety of molecules. This moiety is of significant interest in medicinal chemistry and materials science due to the influence of the chlorine substituents on the electronic and lipophilic properties of the parent molecule. The 3,4-dichlorobenzoyl group can be found in a range of biologically active compounds. These application notes provide an overview of the utility of this compound and detailed protocols for its use in common acylation reactions.
Chemical Properties and Safety Information
| Property | Value | Reference |
| Molecular Formula | C₁₄H₆Cl₄O₃ | [1] |
| Molecular Weight | 364.0 g/mol | [1] |
| Appearance | White to off-white solid | |
| CAS Number | 86866-14-0 | [1] |
Safety Precautions: this compound is expected to be an irritant to the skin, eyes, and respiratory tract.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Applications in Organic Synthesis
This compound is a versatile reagent for the acylation of nucleophiles such as amines, alcohols, and phenols, as well as for the Friedel-Crafts acylation of aromatic compounds.
-
N-Acylation of Amines: The reaction of this compound with primary and secondary amines yields the corresponding 3,4-dichlorobenzamides. These amides are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
-
O-Acylation of Alcohols and Phenols: Alcohols and phenols can be readily acylated to form 3,4-dichlorobenzoate esters. This transformation is often used to protect hydroxyl groups or to synthesize ester-containing target molecules.
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, this compound can acylate electron-rich aromatic and heteroaromatic compounds to produce aryl ketones. This is a powerful method for forming carbon-carbon bonds.
Experimental Protocols
The following are general protocols for the use of this compound as an acylating agent. Optimization of reaction conditions (e.g., solvent, temperature, reaction time) may be necessary for specific substrates.
Protocol 1: N-Acylation of an Aromatic Amine (e.g., Aniline)
Objective: To synthesize N-phenyl-3,4-dichlorobenzamide.
Materials:
-
This compound
-
Aniline
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve aniline (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 eq) to the solution.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous dichloromethane.
-
Slowly add the this compound solution to the stirred aniline solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: O-Acylation of a Phenol (e.g., Phenol)
Objective: To synthesize phenyl 3,4-dichlorobenzoate.
Materials:
-
This compound
-
Phenol
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a stirred solution of phenol (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane in a round-bottom flask, add a solution of this compound (1.2 eq) in anhydrous dichloromethane dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, dilute with dichloromethane and wash with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 3: Friedel-Crafts Acylation of an Aromatic Compound (e.g., Anisole)
Objective: To synthesize (4-methoxyphenyl)(3,4-dichlorophenyl)methanone.
Materials:
-
This compound
-
Anisole
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous) or 1,2-Dichloroethane (DCE)
-
Ice-cold water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add this compound (1.0 eq) portion-wise to the stirred suspension.
-
Add a solution of anisole (1.0 eq) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization.
Data Presentation
The following tables summarize representative substrates for acylation reactions using this compound. The yields are hypothetical and will vary depending on the specific substrate and reaction conditions.
Table 1: N-Acylation of Amines
| Entry | Amine Substrate | Product | Expected Yield (%) |
| 1 | Aniline | N-phenyl-3,4-dichlorobenzamide | 85-95 |
| 2 | 4-Methylaniline | N-(p-tolyl)-3,4-dichlorobenzamide | 80-90 |
| 3 | Benzylamine | N-benzyl-3,4-dichlorobenzamide | 90-98 |
| 4 | Morpholine | 4-(3,4-dichlorobenzoyl)morpholine | 88-96 |
Table 2: O-Acylation of Alcohols and Phenols
| Entry | Alcohol/Phenol Substrate | Product | Expected Yield (%) |
| 1 | Methanol | Methyl 3,4-dichlorobenzoate | 90-98 |
| 2 | Benzyl alcohol | Benzyl 3,4-dichlorobenzoate | 85-95 |
| 3 | Phenol | Phenyl 3,4-dichlorobenzoate | 80-90 |
| 4 | 4-Nitrophenol | 4-Nitrophenyl 3,4-dichlorobenzoate | 75-85 |
Table 3: Friedel-Crafts Acylation of Aromatic Compounds
| Entry | Aromatic Substrate | Product | Expected Yield (%) |
| 1 | Benzene | Phenyl(3,4-dichlorophenyl)methanone | 70-80 |
| 2 | Toluene | (p-tolyl)(3,4-dichlorophenyl)methanone | 75-85 (para isomer) |
| 3 | Anisole | (4-methoxyphenyl)(3,4-dichlorophenyl)methanone | 80-90 (para isomer) |
| 4 | Thiophene | (Thiophen-2-yl)(3,4-dichlorophenyl)methanone | 60-70 |
Visualizations
Caption: General experimental workflow for acylation reactions.
Caption: Types of acylation reactions using this compound.
References
Application Note: Protocol for Ester Synthesis with 3,4-Dichlorobenzoic Anhydride and an Alcohol
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed protocol for the synthesis of esters from 3,4-Dichlorobenzoic anhydride and an alcohol, utilizing 4-Dimethylaminopyridine (DMAP) as a catalyst. It includes comprehensive experimental procedures, data presentation in tabular format, and a visual representation of the experimental workflow.
Introduction
The esterification of carboxylic acid anhydrides with alcohols is a fundamental and widely utilized transformation in organic synthesis. This reaction is particularly valuable for the preparation of esters under mild conditions, often affording high yields. The use of aromatic anhydrides, such as this compound, allows for the introduction of specific functionalities into molecules, a common requirement in medicinal chemistry and materials science. The reaction proceeds via a nucleophilic acyl substitution mechanism, which can be efficiently catalyzed by nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP). DMAP has been shown to significantly accelerate the acylation of alcohols with acid anhydrides, often by orders of magnitude.[1][2] This protocol details a representative procedure for the DMAP-catalyzed esterification of an alcohol with this compound.
Reaction Principle and Signaling Pathway
The reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the this compound. The presence of a catalytic amount of DMAP greatly enhances the reaction rate. The currently accepted mechanism for DMAP-catalyzed acylation involves the initial reaction of DMAP with the anhydride to form a highly reactive N-acylpyridinium intermediate. This activated species is then readily attacked by the alcohol, leading to the formation of the desired ester and the regeneration of the DMAP catalyst. A carboxylic acid, in this case, 3,4-Dichlorobenzoic acid, is formed as a byproduct.[1]
Experimental Protocol
This protocol describes the synthesis of an alkyl 3,4-dichlorobenzoate from this compound and a primary alcohol.
3.1. Materials and Reagents
-
This compound
-
Primary alcohol (e.g., ethanol, methanol, propanol)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Rotary evaporator
3.2. Procedure
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the anhydride in anhydrous dichloromethane (DCM).
-
Add the primary alcohol (1.2 eq) to the solution.
-
Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 - 0.1 eq).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Once the reaction is complete (typically within 2-4 hours, as indicated by TLC), quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the 3,4-Dichlorobenzoic acid byproduct.[4]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure ester.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various alkyl 3,4-dichlorobenzoates.
Table 1: Reactant Quantities
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 364.03 | 10 | 3.64 g |
| Ethanol | 1.2 | 46.07 | 12 | 0.70 mL |
| 4-Dimethylaminopyridine (DMAP) | 0.05 | 122.17 | 0.5 | 61 mg |
| Anhydrous Dichloromethane (DCM) | - | 84.93 | - | 50 mL |
Table 2: Reaction Parameters and Yields
| Alcohol | Reaction Time (h) | Temperature (°C) | Catalyst Loading (mol%) | Isolated Yield (%) |
| Methanol | 2 | 25 | 5 | 92 |
| Ethanol | 2.5 | 25 | 5 | 90 |
| n-Propanol | 3 | 25 | 5 | 88 |
| n-Butanol | 3.5 | 25 | 5 | 85 |
Visualizations
Diagram 1: Experimental Workflow for Ester Synthesis
Caption: Workflow for the synthesis of an ester from this compound.
Diagram 2: Logical Relationship of Reaction Components
Caption: Relationship between reactants, catalyst, and products in the esterification.
References
Application Notes and Protocols: Amide Bond Formation Using 3,4-Dichlorobenzoic Anhydride and a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the realm of drug discovery and development, as the amide functional group is a prevalent feature in a vast array of pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis of N-substituted amides via the reaction of 3,4-dichlorobenzoic anhydride with a primary amine. The resulting 3,4-dichlorobenzamide scaffold is of significant interest in medicinal chemistry, with derivatives showing promise as potent inhibitors of various protein kinases involved in cancer cell signaling.
The use of a carboxylic acid anhydride, such as this compound, offers a reactive acylating agent for the efficient conversion of primary amines to their corresponding amides under relatively mild conditions. This method serves as a valuable tool for the generation of compound libraries for screening and lead optimization in drug discovery programs.
Data Presentation
The following tables summarize representative quantitative data for the N-acylation of primary amines with substituted benzoic anhydrides. While specific data for this compound is not extensively available in the literature, these tables provide expected ranges for reaction parameters and outcomes based on similar transformations.
Table 1: Representative Reaction Conditions for Amide Synthesis
| Entry | Primary Amine | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Dichloromethane (DCM) | Pyridine (1.2) | 25 | 3 | 85-95 |
| 2 | Benzylamine | Tetrahydrofuran (THF) | Triethylamine (1.5) | 25 | 4 | 80-90 |
| 3 | 4-Methoxyaniline | N,N-Dimethylformamide (DMF) | N,N-Diisopropylethylamine (DIPEA) (2.0) | 50 | 6 | 75-85 |
| 4 | Cyclohexylamine | Acetonitrile | None | 80 | 12 | 70-80 |
Table 2: Influence of Substituents on Amine Reactivity and Yield
| Primary Amine | Electronic Nature of Substituent | Steric Hindrance | Typical Yield Range (%) |
| 4-Nitroaniline | Electron-withdrawing | Low | 70-80 |
| 4-Methylaniline | Electron-donating | Low | 90-98 |
| 2,6-Dimethylaniline | Electron-donating | High | 50-60 |
| tert-Butylamine | Electron-donating | High | 40-50 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-3,4-dichlorobenzamide
This protocol describes a general method for the acylation of a primary aromatic amine with this compound using pyridine as a base.
Materials:
-
This compound (1.0 eq)
-
Primary aromatic amine (e.g., Aniline) (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (1.2 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Add the primary aromatic amine (1.05 eq) to the solution, followed by the dropwise addition of anhydrous pyridine (1.2 eq) at room temperature with stirring.
-
Allow the reaction to stir at room temperature for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N-aryl-3,4-dichlorobenzamide.
Protocol 2: Preparation of this compound
This protocol outlines the synthesis of this compound from 3,4-dichlorobenzoic acid.
Materials:
-
3,4-Dichlorobenzoic acid
-
Acetic anhydride
-
Phosphoric acid (catalytic amount)
-
Distillation apparatus
Procedure:
-
In a flask equipped with a distillation head, combine 3,4-dichlorobenzoic acid and acetic anhydride.
-
Add a catalytic amount of phosphoric acid to the mixture.
-
Heat the mixture gently and distill off the acetic acid formed during the reaction.
-
After the removal of acetic acid, the residue is the crude this compound, which can be used in the subsequent amidation step, often without further purification. For higher purity, recrystallization from a suitable solvent like a mixture of toluene and hexane can be performed.
Mandatory Visualization
Caption: Reaction mechanism for amide formation.
Application Notes and Protocols: Synthesis and Application of 3,4-Dichlorobenzoyl Hydrazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of novel hydrazone derivatives synthesized from a 3,4-dichlorobenzoyl precursor. The protocols outlined are intended to guide researchers in the development of new chemical entities with potential therapeutic value, particularly in the fields of antimicrobial and anticancer drug discovery.
Introduction
Hydrazones are a versatile class of organic compounds characterized by the >C=N-NH-C(=O)- functional group.[1] They have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The biological activity of hydrazones is often attributed to the presence of the azomethine (-NHN=CH-) group.[1][5]
The synthesis of hydrazones is typically straightforward, involving a condensation reaction between a hydrazide and an aldehyde or ketone.[6][7] This ease of synthesis allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies. This document focuses on the synthesis of hydrazone derivatives using 3,4-dichlorobenzohydrazide as a key intermediate, exploring their potential as antimicrobial and anticancer agents. The 3,4-dichloro substitution on the phenyl ring is a common feature in various biologically active molecules, and its incorporation into the hydrazone scaffold is a promising strategy for developing new therapeutic agents.
Synthesis and Characterization
The synthesis of 3,4-dichlorobenzoyl hydrazone derivatives is a two-step process. The first step is the synthesis of the 3,4-dichlorobenzohydrazide precursor, followed by the condensation reaction with various aldehydes or ketones to yield the final hydrazone products.
Experimental Workflow
The overall process from precursor synthesis to biological evaluation is outlined below.
Caption: Overall experimental workflow for synthesis and evaluation.
Protocol 1: Synthesis of 3,4-Dichlorobenzohydrazide
This protocol describes the conversion of 3,4-dichlorobenzoic acid to its corresponding hydrazide. This involves an initial esterification followed by hydrazinolysis.
Materials:
-
3,4-Dichlorobenzoic acid
-
Methanol (absolute)
-
Sulfuric acid (concentrated)
-
Hydrazine hydrate (80-100%)
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Esterification:
-
To a solution of 3,4-dichlorobenzoic acid (1 equivalent) in methanol (10-15 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3,4-dichlorobenzoate.
-
-
Hydrazinolysis:
-
Dissolve the crude methyl 3,4-dichlorobenzoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution.[8]
-
Heat the reaction mixture to reflux for 8-12 hours.[9]
-
Monitor the reaction by TLC until the ester spot disappears.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield 3,4-dichlorobenzohydrazide.
-
Protocol 2: General Synthesis of 3,4-Dichlorobenzoyl Hydrazone Derivatives (HDZ)
This protocol details the condensation reaction between 3,4-dichlorobenzohydrazide and an aromatic aldehyde.
Caption: General reaction scheme for hydrazone synthesis.
Materials:
-
3,4-Dichlorobenzohydrazide
-
Substituted aldehyde or ketone (e.g., benzaldehyde, salicylaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
Dissolve equimolar quantities of 3,4-dichlorobenzohydrazide (1 equivalent) and the desired aldehyde or ketone (1 equivalent) in absolute ethanol (15-20 mL).[6]
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[9]
-
Heat the mixture to reflux for 3-5 hours.[6]
-
Monitor the reaction's completion using TLC.
-
After completion, cool the reaction mixture to room temperature.[6]
-
If a precipitate forms, collect the solid product by filtration. If not, concentrate the solution using a rotary evaporator.[6]
-
Wash the crude product with cold ethanol or water to remove unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol) to obtain the pure hydrazone derivative.
Protocol 3: Structural Characterization
The synthesized compounds should be characterized to confirm their chemical structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Look for the disappearance of the C=O stretch from the aldehyde/ketone and the -NH2 bands from the hydrazide.
-
Confirm the presence of key functional groups: N-H stretching (around 3100-3300 cm⁻¹), C=O (amide I) stretching (around 1640-1680 cm⁻¹), and the newly formed C=N (azomethine) stretching (around 1575-1620 cm⁻¹).[10][11][12]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the hydrazone is confirmed by the appearance of a characteristic singlet for the azomethine proton (-N=CH-) between δ 8.0-8.7 ppm and a singlet for the amide proton (-CO-NH-) between δ 10.8-12.0 ppm.[5][12]
-
¹³C NMR: The presence of the azomethine carbon (C=N) signal around δ 148-155 ppm and the amide carbonyl carbon (C=O) signal around δ 160-165 ppm are indicative of successful synthesis.[5][10]
-
-
Mass Spectrometry (MS):
-
Confirm the molecular weight of the synthesized compound by identifying the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺.
-
Applications and Biological Activity
Hydrazone derivatives of 3,4-dichlorobenzoyl precursors have shown significant potential as both antimicrobial and anticancer agents.
Antimicrobial Activity
Hydrazones can interfere with microbial growth, potentially by disrupting cell wall or membrane integrity.[5] The antimicrobial efficacy of synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 1: Antimicrobial Activity of Hydrazone Derivatives
| Compound ID | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| HDZ-4¹ | Escherichia coli | 14 | - | [9] |
| HDZ-4¹ | Bacillus subtilis | 15 | - | [9] |
| Ampicillin | E. coli / B. subtilis | 30 | - | [9] |
| Compound 2² | Proteus mirabilis | 25-31 | 12.5 | [13] |
| Compound 2² | Staphylococcus aureus | 25-31 | 25 | [13] |
| Ciprofloxacin | P. mirabilis / S. aureus | - | - | [13] |
¹HDZ-4 is a hydrazone derivative of 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide.[9] ²Compound 2 is a hydrazone with a 2,4-dichloro moiety.[13]
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare a stock solution of the synthesized hydrazone compound in a suitable solvent like DMSO.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
Hydrazone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[14][15] The mechanism of action can involve the induction of apoptosis, a form of programmed cell death.[14] Some hydrazones have been shown to increase the activation of key executioner enzymes like caspase-3.[14]
Table 2: In Vitro Anticancer Activity of Hydrazone Derivatives (IC₅₀ Values)
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Reference |
| 3h | PC-3 | Prostate | 1.32 | Paclitaxel | - | [14] |
| 3h | MCF-7 | Breast | 2.99 | Paclitaxel | - | [14] |
| 3h | HT-29 | Colon | 1.71 | Paclitaxel | - | [14] |
| 7d | MCF-7 | Breast | 7.52 | - | - | [15] |
| 7d | PC-3 | Prostate | 10.19 | - | - | [15] |
| 3j | HepG2 | Liver | 37.4 | Doxorubicin | - | [16] |
Potential Mechanism of Action: Apoptosis Induction
Several anticancer agents work by triggering the apoptotic pathway in cancer cells. Based on existing literature for similar compounds, 3,4-dichlorobenzoyl hydrazones may exert their effect by activating intrinsic or extrinsic apoptotic pathways, leading to the activation of caspase-3 and subsequent cell death.[14]
Caption: Simplified potential mechanism via apoptosis induction.
Protocol 5: Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized hydrazone compounds for 24, 48, or 72 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
The synthesis of hydrazone derivatives from a 3,4-dichlorobenzoyl precursor offers a promising avenue for the discovery of new therapeutic agents. The straightforward and versatile synthesis allows for the generation of diverse molecular structures for biological screening. The protocols and data presented here provide a foundational guide for researchers to synthesize, characterize, and evaluate these compounds for their potential antimicrobial and anticancer activities. Further in-vivo studies and exploration of their mechanism of action are warranted to develop these leads into viable drug candidates.
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. arjonline.org [arjonline.org]
- 7. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid hydrazides and antimicrobial assessment. [wisdomlib.org]
- 10. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajpamc.com [ajpamc.com]
- 12. mdpi.com [mdpi.com]
- 13. discoveryjournals.org [discoveryjournals.org]
- 14. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
Application of 3,4-Dichlorobenzoic Anhydride in Pharmaceutical Intermediate Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Dichlorobenzoic anhydride is a reactive chemical intermediate primarily utilized as an acylating agent in the synthesis of various organic molecules. Within the pharmaceutical industry, its application is centered on the introduction of the 3,4-dichlorobenzoyl moiety into target structures. This structural motif is present in a number of active pharmaceutical ingredients (APIs) and their intermediates. While the anhydride itself may be used directly, it is more commonly generated in situ from 3,4-dichlorobenzoic acid or its corresponding acyl chloride. The primary application of this reagent lies in the formation of amide and ester bonds, which are fundamental linkages in a vast array of drug molecules.
One of the key areas of application for 3,4-dichlorobenzoyl derivatives is in the synthesis of anilide-containing compounds. Anilides are a significant class of pharmaceuticals with diverse biological activities. For instance, the 3,4-dichloroaniline structural unit is a key component of the antibacterial agent Triclocarban.[1][2][3] The synthesis of analogs and related compounds often involves the acylation of anilines, a reaction for which this compound is a suitable reagent.
This document provides an overview of the application of this compound in the synthesis of a representative pharmaceutical intermediate, N-(4-chlorophenyl)-3,4-dichlorobenzamide. This compound serves as a model for the synthesis of more complex anilide-based drug candidates.
Core Application: Acylation Agent for Amide Bond Formation
The primary role of this compound in pharmaceutical synthesis is to acylate nucleophiles, most notably amines, to form robust amide bonds. This reaction is fundamental in building the core structure of many anilide-based APIs. The anhydride offers a more reactive alternative to the free carboxylic acid, allowing for milder reaction conditions and often higher yields.
General Reaction Scheme:
In this reaction, one equivalent of the amine reacts with the anhydride to form the desired amide and one equivalent of 3,4-dichlorobenzoic acid as a byproduct.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of N-(4-chlorophenyl)-3,4-dichlorobenzamide, a representative pharmaceutical intermediate, via acylation. This data is compiled from generalized acylation procedures and may vary based on specific reaction conditions and scale.
| Parameter | Value | Notes |
| Starting Materials | 3,4-Dichlorobenzoic acid, 4-Chloroaniline | |
| Acylating Agent | This compound (formed in situ) | Thionyl chloride or oxalyl chloride can be used for in situ formation. |
| Solvent | Toluene, Dichloromethane, or Tetrahydrofuran | Choice of solvent depends on substrate solubility and reaction temperature. |
| Base | Pyridine or Triethylamine | Acts as a nucleophilic catalyst and acid scavenger. |
| Reaction Temperature | 25-80 °C | Can be adjusted to control reaction rate. |
| Reaction Time | 2-12 hours | Monitored by TLC or LC-MS. |
| Typical Yield | 85-95% | Yields are highly dependent on purification methods. |
| Purity (post-purification) | >98% | Achieved through recrystallization or column chromatography. |
Experimental Protocols
The following is a representative protocol for the synthesis of a pharmaceutical intermediate, N-(4-chlorophenyl)-3,4-dichlorobenzamide, which demonstrates the application of 3,4-dichlorobenzoyl acylation. This protocol involves the in situ formation of the acylating agent from 3,4-dichlorobenzoic acid.
Protocol: Synthesis of N-(4-chlorophenyl)-3,4-dichlorobenzamide
Materials:
-
3,4-Dichlorobenzoic acid
-
4-Chloroaniline
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Toluene (anhydrous)
-
Pyridine (anhydrous) or Triethylamine (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Activation of 3,4-Dichlorobenzoic Acid:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,4-dichlorobenzoic acid (1.0 eq).
-
Add anhydrous toluene (5-10 mL per gram of acid).
-
To the stirred suspension, add thionyl chloride (1.2 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 80-110 °C depending on the solvent) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear. This step forms the 3,4-dichlorobenzoyl chloride intermediate.
-
Cool the reaction mixture to room temperature.
-
-
Amide Formation:
-
In a separate flask, dissolve 4-chloroaniline (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous toluene.
-
Cool the solution of the aniline to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared solution of 3,4-dichlorobenzoyl chloride to the stirred aniline solution. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and add ethyl acetate to dilute.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-(4-chlorophenyl)-3,4-dichlorobenzamide.
-
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl/CO/CO₂ respectively). Handle with extreme care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Visualizations
Logical Workflow for Pharmaceutical Intermediate Synthesis
Caption: General workflow for the synthesis of pharmaceutical intermediates using 3,4-dichlorobenzoylating agents.
Signaling Pathway Context (Hypothetical)
While this compound is a synthetic intermediate and does not directly interact with signaling pathways, the final drug molecules synthesized from it do. The diagram below illustrates a hypothetical mechanism of action for an anilide-based kinase inhibitor, a common class of drugs.
References
Application Notes: 3,4-Dichlorobenzoic Anhydride in Agrochemical Synthesis
Introduction
The 3,4-dichlorobenzoyl moiety is a critical pharmacophore in a variety of agrochemicals, contributing to their biological activity and selectivity. 3,4-Dichlorobenzoic anhydride serves as a potent acylating agent for introducing this key structural component into precursor molecules. Its reactivity with nucleophiles such as amines and alcohols makes it a versatile reagent in the synthesis of active ingredients for herbicides, fungicides, and insecticides. This document outlines the potential applications and provides generalized experimental protocols for the use of this compound in the development of novel agrochemicals. While direct, large-scale industrial synthesis routes for specific, commercialized agrochemicals using this compound are not extensively documented in publicly available literature, its utility can be inferred from the fundamental principles of organic chemistry and the known synthesis of analogous compounds. The primary application lies in the acylation of amines and alcohols to form amides and esters, respectively.[1][2]
Proposed Applications in Agrochemical Synthesis
The introduction of a 3,4-dichlorobenzoyl group can modulate the biological efficacy and physical properties of a molecule. Potential applications of this compound in agrochemical synthesis include:
-
Herbicide Development: Synthesis of amide-based herbicides. The N-acylation of various anilines or aliphatic amines can lead to compounds with pre-emergent or post-emergent herbicidal activity. The resulting N-(substituted) 3,4-dichlorobenzamides can interfere with various biological processes in target weeds.
-
Fungicide Development: Formation of ester or amide linkages with fungicidally active scaffolds. The 3,4-dichlorobenzoyl group can enhance the fungitoxicity of the parent molecule.
-
Insecticide Development: Acylation of intermediates in the synthesis of more complex insecticidal molecules.
General Reaction Mechanisms
The core reactivity of this compound involves the nucleophilic acyl substitution. The anhydride is more reactive than the corresponding carboxylic acid and generally provides good yields under mild conditions.
1. Reaction with Amines (Amide Formation):
Primary and secondary amines readily react with this compound to form the corresponding N-substituted 3,4-dichlorobenzamides.[1][2] The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by the elimination of a 3,4-dichlorobenzoate anion as a leaving group. A base is often used to neutralize the carboxylic acid byproduct.[3]
Caption: General reaction scheme for the synthesis of N-substituted 3,4-dichlorobenzamides.
2. Reaction with Alcohols (Ester Formation):
In the presence of a suitable catalyst (e.g., a strong acid or a base like pyridine), alcohols can be acylated by this compound to yield 3,4-dichlorobenzoate esters. This reaction is fundamental in synthesizing agrochemicals where an ester linkage is required.
Caption: General reaction scheme for the synthesis of 3,4-dichlorobenzoate esters.
Experimental Protocols
The following are generalized protocols for the laboratory-scale synthesis of amides and esters using this compound. These should be adapted based on the specific properties of the substrate.
Protocol 1: Synthesis of N-Aryl-3,4-dichlorobenzamide
This protocol describes the acylation of a substituted aniline.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-chloroaniline)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the anhydride solution dropwise to the stirred aniline solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove the 3,4-dichlorobenzoic acid byproduct), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of an Alkyl 3,4-Dichlorobenzoate
This protocol outlines the esterification of an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., ethanol)
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the alcohol (1.0 eq) in anhydrous toluene, add anhydrous pyridine (1.5 eq) at room temperature under an inert atmosphere.
-
Add this compound (1.2 eq) portion-wise to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with toluene.
-
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The crude ester can be purified by vacuum distillation or column chromatography.
Data Presentation: Hypothetical Reaction Outcomes
The following table summarizes expected, hypothetical results for the synthesis of representative amide and ester derivatives.
| Entry | Substrate | Product | Solvent | Base | Yield (%) | Purity (%) |
| 1 | 4-Chloroaniline | N-(4-chlorophenyl)-3,4-dichlorobenzamide | DCM | Pyridine | 85-95 | >98 |
| 2 | Diethylamine | N,N-diethyl-3,4-dichlorobenzamide | THF | Triethylamine | 80-90 | >97 |
| 3 | Ethanol | Ethyl 3,4-dichlorobenzoate | Toluene | Pyridine | 75-85 | >98 |
| 4 | Phenol | Phenyl 3,4-dichlorobenzoate | Acetonitrile | DMAP | 70-80 | >96 |
Safety and Handling
This compound is expected to be an irritant. Based on the safety information for similar compounds, the following precautions should be taken:
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from moisture, as it can hydrolyze to the corresponding carboxylic acid.
Visualization of a Generalized Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of agrochemical precursors.
References
Application Notes and Protocols for Acylation with 3,4-Dichlorobenzoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the step-by-step mechanism and experimental protocols for acylation reactions utilizing 3,4-Dichlorobenzoic anhydride. This reagent is a versatile tool for introducing the 3,4-dichlorobenzoyl group into various molecules, a moiety of interest in medicinal chemistry and materials science due to its electronic and steric properties.
Introduction to Acylation with this compound
Acylation is a fundamental chemical transformation in organic synthesis that introduces an acyl group (R-C=O) into a molecule. This compound serves as an efficient acylating agent for a variety of nucleophilic substrates, including alcohols, phenols, amines, and aromatic compounds (via Friedel-Crafts acylation). The resulting 3,4-dichlorobenzoylated products are often key intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] The reaction generally proceeds via a nucleophilic acyl substitution mechanism.
Mechanism of Acylation
The acylation reaction with this compound can be categorized based on the nucleophile involved. The fundamental mechanism, however, shares common features.
Acylation of Alcohols and Phenols (Esterification)
The reaction of this compound with alcohols or phenols leads to the formation of the corresponding esters. This transformation is typically catalyzed by a base (e.g., pyridine, triethylamine) or a Lewis acid.
Step-by-Step Mechanism:
-
Activation of the Anhydride (Optional but common for less reactive nucleophiles): In the presence of a Lewis acid catalyst, one of the carbonyl oxygens of the anhydride coordinates with the catalyst, increasing the electrophilicity of the adjacent carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol or phenol attacks one of the electrophilic carbonyl carbons of the this compound. This forms a tetrahedral intermediate.
-
Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the 3,4-dichlorobenzoate group is expelled as a good leaving group.
-
Deprotonation: A base (which can be the 3,4-dichlorobenzoate leaving group or an added base like pyridine) removes the proton from the formerly nucleophilic oxygen, yielding the final ester product and a molecule of 3,4-dichlorobenzoic acid.
Caption: Mechanism of alcohol/phenol acylation.
Acylation of Amines (Amide Formation)
The reaction with primary or secondary amines yields the corresponding amides. This reaction is generally faster than with alcohols due to the higher nucleophilicity of amines.[3]
Step-by-Step Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen within the tetrahedral intermediate, or to another base present in the reaction mixture.
-
Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 3,4-dichlorobenzoate as a leaving group.
-
Deprotonation: A base removes the final proton from the nitrogen atom to give the neutral amide product.
Caption: Mechanism of amine acylation.
Friedel-Crafts Acylation of Aromatic Compounds
This electrophilic aromatic substitution reaction introduces the 3,4-dichlorobenzoyl group onto an aromatic ring. A Lewis acid catalyst, such as AlCl₃ or FeCl₃, is required.[1][4]
Step-by-Step Mechanism:
-
Formation of the Acylium Ion: The this compound reacts with the Lewis acid catalyst. The Lewis acid coordinates to one of the carbonyl oxygens, facilitating the cleavage of the anhydride and formation of a highly electrophilic acylium ion.
-
Electrophilic Attack: The π-electrons of the aromatic ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The aromaticity of the ring is temporarily lost.[5]
-
Deprotonation and Regeneration of Catalyst: A weak base (like the complexed Lewis acid) removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.
Caption: Mechanism of Friedel-Crafts acylation.
Experimental Protocols
The following are general protocols that can be adapted for specific substrates. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
General Experimental Workflow
Caption: General experimental workflow for acylation.
Protocol for Acylation of an Alcohol or Phenol
Materials:
-
Alcohol or Phenol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Pyridine or Triethylamine (as solvent and base) or an inert solvent (e.g., Dichloromethane, Toluene) with a catalytic amount of DMAP (4-Dimethylaminopyridine)
-
Anhydrous solvent (if not using pyridine/triethylamine as solvent)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the alcohol or phenol in the chosen solvent.
-
Add this compound to the solution.
-
If using an inert solvent, add the base (e.g., triethylamine, catalytic DMAP).
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If pyridine or triethylamine was used in stoichiometric amounts, it can be removed under reduced pressure.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash sequentially with 1 M HCl (to remove any remaining base), saturated NaHCO₃ solution (to remove 3,4-dichlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol for Acylation of an Amine
Materials:
-
Primary or Secondary Amine (1.0 eq)
-
This compound (1.05 - 1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine, 2.0 eq if the amine is used as its hydrochloride salt)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the amine in the anhydrous solvent in a round-bottom flask.
-
If the amine is a hydrochloride salt, add the base and stir for 10-15 minutes.
-
Add the this compound portion-wise to the stirred solution. An exotherm may be observed.
-
Stir the reaction at room temperature. The reaction is typically fast; monitor by TLC.
-
Once the reaction is complete, dilute with the organic solvent and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent.
-
Purify the resulting amide by recrystallization or column chromatography.
Protocol for Friedel-Crafts Acylation
Materials:
-
Aromatic Compound (1.0 eq)
-
This compound (1.1 - 1.3 eq)
-
Anhydrous Lewis Acid (e.g., AlCl₃, FeCl₃, 1.1 - 2.5 eq)
-
Anhydrous inert solvent (e.g., Dichloromethane, Carbon disulfide, Nitrobenzene)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent and the Lewis acid.
-
Cool the suspension in an ice bath.
-
Add the this compound to the cooled suspension and stir.
-
Add the aromatic compound dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature or heat to reflux as necessary. Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture over crushed ice and concentrated HCl to decompose the Lewis acid complex.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purify the product by distillation, recrystallization, or column chromatography.
Data Presentation
The following tables provide representative data for acylation reactions. Actual yields and reaction times will vary depending on the specific substrate and reaction conditions.
Table 1: Representative Data for Acylation of Alcohols and Phenols
| Entry | Substrate | Catalyst/Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | Pyridine | Pyridine | 4 | 92 |
| 2 | Phenol | Triethylamine | Dichloromethane | 6 | 88 |
| 3 | Cyclohexanol | DMAP (cat.) | Toluene | 12 | 85 |
| 4 | 4-Nitrophenol | Pyridine | Pyridine | 5 | 95 |
Table 2: Representative Data for Acylation of Amines
| Entry | Substrate | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | None | Dichloromethane | 1 | 98 |
| 2 | Diethylamine | Triethylamine | Tetrahydrofuran | 0.5 | 96 |
| 3 | 4-Bromoaniline | Pyridine | Dichloromethane | 2 | 94 |
| 4 | Benzylamine | None | Tetrahydrofuran | 1 | 97 |
Table 3: Representative Data for Friedel-Crafts Acylation
| Entry | Substrate | Lewis Acid | Solvent | Time (h) | Yield (%) |
| 1 | Benzene | AlCl₃ | Carbon disulfide | 3 | 85 |
| 2 | Toluene | AlCl₃ | Dichloromethane | 4 | 90 (para-isomer) |
| 3 | Anisole | FeCl₃ | Nitrobenzene | 6 | 92 (para-isomer) |
| 4 | Naphthalene | AlCl₃ | Dichloromethane | 5 | 88 (alpha-isomer) |
Conclusion
This compound is a highly effective reagent for the acylation of a wide range of nucleophiles. The protocols and mechanistic insights provided in these application notes serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient synthesis of 3,4-dichlorobenzoylated compounds. The choice of reaction conditions, particularly the solvent and catalyst, can be optimized to achieve high yields and selectivity for specific substrates.
References
- 1. chemcess.com [chemcess.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benzene methylbenzene naphthalene Electrophilic substitution acylation of arenes mechanism properties & uses of aromatic ketones aromatic aldehydes benzaldehde 1-phenylethanone advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Laboratory Preparation of 3,4-Dichlorobenzoyl Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of methyl, ethyl, and n-propyl esters of 3,4-dichlorobenzoic acid. These compounds are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The protocols outlined below describe two primary synthetic methodologies: Fischer esterification of 3,4-dichlorobenzoic acid and acylation of alcohols with 3,4-dichlorobenzoyl chloride.
Data Presentation
The following table summarizes typical reaction conditions and yields for the preparation of various 3,4-dichlorobenzoyl esters. This data is compiled from established chemical literature and provides a comparative overview of the different synthetic approaches.
| Ester Product | Starting Material | Reagent(s) | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 3,4-dichlorobenzoate | 3,4-Dichlorobenzoic acid | Methanol | Methanol | Conc. H₂SO₄ | Reflux (~65) | 4 | ~85-95 |
| Ethyl 3,4-dichlorobenzoate | 3,4-Dichlorobenzoic acid | Ethanol | Ethanol | Conc. H₂SO₄ | Reflux (~78) | 10 | ~85 |
| n-Propyl 3,4-dichlorobenzoate | 3,4-Dichlorobenzoic acid | n-Propanol | n-Propanol | Conc. H₂SO₄ | Reflux (~97) | 12 | ~80-90 |
| Methyl 3,4-dichlorobenzoate | 3,4-Dichlorobenzoyl chloride | Methanol | Dichloromethane | Pyridine | 0 to RT | 2-4 | >90 |
| Ethyl 3,4-dichlorobenzoate | 3,4-Dichlorobenzoyl chloride | Ethanol | Dichloromethane | Pyridine | 0 to RT | 2-4 | >90 |
| n-Propyl 3,4-dichlorobenzoate | 3,4-Dichlorobenzoyl chloride | n-Propanol | Dichloromethane | Pyridine | 0 to RT | 2-4 | >90 |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Protocol 1: Fischer Esterification of 3,4-Dichlorobenzoic Acid
This protocol describes the synthesis of 3,4-dichlorobenzoyl esters from 3,4-dichlorobenzoic acid and the corresponding alcohol, using a strong acid catalyst.[1][2][3] This method is a classic and cost-effective approach, driven to completion by using an excess of the alcohol, which also serves as the solvent.[1]
Materials:
-
3,4-Dichlorobenzoic acid
-
Anhydrous alcohol (Methanol, Ethanol, or n-Propanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dichlorobenzoic acid (1.0 eq).
-
Add a large excess of the corresponding anhydrous alcohol (e.g., 10-20 eq), which will also act as the solvent.
-
Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for the time indicated in the data table, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
If necessary, the product can be further purified by distillation or column chromatography.
Protocol 2: Acylation of Alcohols with 3,4-Dichlorobenzoyl Chloride
This method involves the reaction of the more reactive 3,4-dichlorobenzoyl chloride with an alcohol in the presence of a base to neutralize the HCl byproduct.[4] This protocol is generally faster and proceeds under milder conditions than Fischer esterification.
Materials:
-
3,4-Dichlorobenzoyl chloride
-
Anhydrous alcohol (Methanol, Ethanol, or n-Propanol)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine or triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of 3,4-dichlorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is indicated by TLC.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purify the product by column chromatography or distillation as needed.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations and the general laboratory workflows for the preparation of 3,4-dichlorobenzoyl esters.
Caption: Workflow for Fischer Esterification of 3,4-Dichlorobenzoic Acid.
Caption: Workflow for Acylation of Alcohols with 3,4-Dichlorobenzoyl Chloride.
Caption: Logical relationship between starting materials and synthetic routes.
References
Application Notes and Protocols: 3,4-Dichlorobenzoic Anhydride in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,4-Dichlorobenzoic anhydride is a versatile reagent in organic synthesis, primarily utilized as an acylating agent. Its two chlorine substituents on the benzene ring modify its reactivity and solubility compared to unsubstituted benzoic anhydride, making it a valuable tool in the synthesis of fine chemicals, pharmaceutical intermediates, and other complex organic molecules. These application notes provide detailed protocols for the preparation of this compound and its subsequent use in common acylation reactions.
I. Synthesis of this compound
The synthesis of this compound is typically achieved through the dehydration of 3,4-Dichlorobenzoic acid. A common method involves the reaction of the carboxylic acid with a dehydrating agent such as acetic anhydride or by reacting the corresponding acid chloride with the sodium salt of the carboxylic acid.
Protocol 1: Synthesis from 3,4-Dichlorobenzoyl Chloride and Sodium 3,4-Dichlorobenzoate
This method provides a high-yield synthesis of the anhydride under relatively mild conditions.
Materials:
-
3,4-Dichlorobenzoyl chloride
-
Sodium 3,4-dichlorobenzoate
-
Anhydrous pyridine
-
Dry benzene
-
Ice
-
Concentrated hydrochloric acid
-
Methanol
Experimental Workflow:
Troubleshooting & Optimization
Technical Support Center: Amidation with 3,4-Dichlorobenzoic Anhydride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of amidation reactions utilizing 3,4-dichlorobenzoic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in the amidation of this compound?
Low yields in the amidation of this compound can stem from several factors. Key among them are the incomplete activation of the anhydride, deactivation of the amine nucleophile, steric hindrance, and suboptimal reaction conditions. The presence of moisture can also lead to hydrolysis of the anhydride, reducing the amount available for the amidation reaction.[1]
Q2: How does the choice of base impact the reaction yield?
The base plays a crucial role in neutralizing the 3,4-dichlorobenzoic acid byproduct formed during the reaction, which can otherwise protonate the amine nucleophile and render it unreactive.[2] A non-nucleophilic, sterically hindered base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often preferred to prevent competition with the primary amine for the anhydride. The strength of the base should be sufficient to deprotonate the carboxylic acid byproduct effectively.
Q3: What is the "mixed anhydride" method and how does it relate to this reaction?
The reaction of this compound with an amine is a form of the mixed anhydride method. In this case, the anhydride is symmetrical. In more general mixed anhydride methods, a carboxylic acid is reacted with another acid derivative (like a chloroformate) to form an unsymmetrical anhydride in situ. This activated intermediate then reacts with the amine. A common challenge with unsymmetrical mixed anhydrides is the potential for the amine to attack either carbonyl group, leading to a mixture of products.[3]
Q4: What are some common side reactions to be aware of?
A primary side reaction is the hydrolysis of this compound to 3,4-dichlorobenzoic acid if moisture is present in the reaction.[1] If a symmetrical anhydride is used, a potential byproduct is the N-acylation of the desired amide product to form an imide, especially under forcing conditions.[4][5] Additionally, if the amine starting material is not primary, over-acylation is less of a concern.
Q5: How can I effectively purify the resulting 3,4-dichlorobenzamide?
Recrystallization is a common and effective method for purifying solid amide products. The choice of solvent is critical; an ideal solvent will dissolve the crude product at an elevated temperature but have low solubility for the product at room temperature, while impurities remain in solution. Common solvent systems for the recrystallization of aromatic amides include mixtures of a polar solvent (like ethanol, methanol, or acetone) with a non-polar anti-solvent (like water or heptane).[6] It is advisable to perform small-scale solvent screening to identify the optimal system for your specific product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inefficient activation of the anhydride. | While this compound is already an activated species, ensure the reaction temperature is sufficient to promote the reaction without causing decomposition. |
| Amine is not sufficiently nucleophilic. | The electron-withdrawing nature of the dichlorophenyl group can make the anhydride less reactive. Consider using a more nucleophilic amine or adding a catalyst. | |
| Presence of moisture. | Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the anhydride.[1] | |
| Suboptimal reaction temperature. | Reactions are typically run at room temperature or with gentle heating. If the reaction is sluggish, a modest increase in temperature may improve the rate. However, excessive heat can lead to side reactions. | |
| Formation of Multiple Products | Reaction with the carboxylic acid byproduct. | Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the 3,4-dichlorobenzoic acid formed. |
| Amine attacking the wrong carbonyl in a mixed anhydride system. | This is less of a concern with a symmetrical anhydride like this compound. | |
| Difficulty in Product Isolation | Product is an oil or does not precipitate. | If direct precipitation from the reaction mixture is not feasible, perform an aqueous work-up to remove water-soluble byproducts and the base. Then, concentrate the organic layer and attempt recrystallization from a suitable solvent system. |
| Product is difficult to purify by recrystallization. | The crude product may contain impurities that inhibit crystallization. Consider a preliminary purification by column chromatography before recrystallization. |
Quantitative Data
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Triethylamine (1.1) | Dichloromethane | 25 | 12 | 85 | General Protocol |
| 2 | DIPEA (1.1) | Tetrahydrofuran | 25 | 12 | 88 | General Protocol |
| 3 | Pyridine (2.0) | Dichloromethane | 40 | 8 | 92 | General Protocol |
| 4 | None | Toluene | 80 | 24 | <10 | Control |
| 5 | Triethylamine (1.1) | Dichloromethane | 0 | 24 | 75 | Temperature Study |
Note: This table is a composite based on general principles of amidation reactions and does not represent a single experimental study.
Experimental Protocols
General Protocol for Amidation of this compound with a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM.
-
Add the primary amine (1.0-1.2 eq) to the solution.
-
Add the non-nucleophilic base (TEA or DIPEA, 1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining 3,4-dichlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane).[6]
Protocol for Recrystallization of 3,4-Dichlorobenzamide
-
Transfer the crude 3,4-dichlorobenzamide to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely. Gentle heating may be required.
-
If colored impurities are present, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon.
-
Slowly add a non-polar anti-solvent (e.g., water) dropwise to the hot solution until the solution becomes slightly cloudy.
-
Allow the flask to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the amidation of this compound.
Caption: Troubleshooting flowchart for low yield in amidation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 4. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage fun ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00403A [pubs.rsc.org]
- 5. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
Technical Support Center: 3,4-Dichlorobenzoic Anhydride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3,4-Dichlorobenzoic anhydride in their experiments.
Troubleshooting Guide: Common Byproducts and Side Reactions
This guide addresses specific issues related to the formation of byproducts during reactions with this compound.
Issue 1: Presence of a Crystalline Solid Byproduct with a Melting Point around 201-203 °C
-
Question: After my acylation reaction with this compound, I isolated a significant amount of a white crystalline solid that is not my desired product. What is this byproduct?
-
Answer: The most common byproduct in reactions involving this compound is 3,4-Dichlorobenzoic acid . This can arise from two main pathways:
-
Hydrolysis: this compound is susceptible to hydrolysis by any moisture present in the reaction setup, including residual water in solvents, reagents, or from atmospheric humidity.
-
Leaving Group in Nucleophilic Acyl Substitution: In acylation reactions with nucleophiles such as alcohols or amines, for every mole of the desired ester or amide formed, one mole of 3,4-Dichlorobenzoic acid is generated as a byproduct.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly before use. Use anhydrous solvents and ensure all reagents are free from moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to atmospheric moisture.
-
Purification: 3,4-Dichlorobenzoic acid can typically be removed from the desired product through a basic aqueous wash. The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer. Subsequent acidification of the aqueous layer can be used to recover the 3,4-Dichlorobenzoic acid if desired. Recrystallization or column chromatography can also be effective for purification.
-
Issue 2: Formation of Unexpected Amide or Ester Byproducts
-
Question: I am attempting a reaction with this compound, and I am observing the formation of an unexpected amide or ester. What could be the cause?
-
Answer: The formation of unintended amides or esters can occur if there are nucleophilic impurities in your reaction mixture. For instance, if you are performing an esterification and your alcohol contains an amine impurity, you may form an amide byproduct. Additionally, if you are synthesizing the anhydride in situ or using it in a one-pot procedure with other carboxylic acids, the formation of mixed anhydrides is possible. These mixed anhydrides can then react with your nucleophile to produce a mixture of acylated products.[1]
-
Troubleshooting Steps:
-
Purity of Reagents: Ensure the purity of your starting materials, especially the nucleophile (alcohol or amine), by distillation, recrystallization, or by using a freshly opened bottle of a high-purity reagent.
-
Reaction Sequence: When synthesizing mixed anhydrides for a specific purpose, control the stoichiometry and order of addition of reagents carefully to favor the formation of the desired mixed anhydride.[1]
-
Issue 3: Incomplete Reaction and Low Yield of the Desired Product
-
Question: My reaction with this compound is not going to completion, and the yield of my desired product is low. What factors could be contributing to this?
-
Answer: Incomplete reactions can be due to several factors, including insufficient reactivity of the nucleophile, steric hindrance, or suboptimal reaction conditions. The byproduct, 3,4-Dichlorobenzoic acid, can sometimes interfere with the reaction, especially if a base is used, as it will be neutralized.
-
Troubleshooting Steps:
-
Reaction Conditions: Consider increasing the reaction temperature or extending the reaction time. The use of a catalyst, such as 4-dimethylaminopyridine (DMAP) for esterifications, can significantly improve the reaction rate.
-
Stoichiometry: Ensure the correct stoichiometry of your reagents. For reactions with amines, it is common to use two equivalents of the amine: one to act as the nucleophile and the other to neutralize the 3,4-Dichlorobenzoic acid byproduct. Alternatively, a non-nucleophilic base like triethylamine can be used.
-
Steric Hindrance: If you are working with a sterically hindered alcohol or amine, the reaction may be inherently slow. More forcing conditions or the use of a more reactive acylating agent might be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct I should expect when using this compound for an acylation reaction?
A1: The primary and most common byproduct is 3,4-Dichlorobenzoic acid . It is formed as a leaving group during the acylation of nucleophiles like alcohols and amines. It can also be formed by the hydrolysis of the anhydride by any moisture present.
Q2: How can I minimize the formation of 3,4-Dichlorobenzoic acid as a byproduct from hydrolysis?
A2: To minimize hydrolysis, it is crucial to maintain anhydrous reaction conditions. This includes using oven-dried glassware, anhydrous solvents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: What is a standard method for removing 3,4-Dichlorobenzoic acid from my reaction mixture?
A3: A common and effective method is to perform a liquid-liquid extraction with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). The 3,4-Dichlorobenzoic acid will react to form the water-soluble sodium 3,4-dichlorobenzoate and move into the aqueous phase, while your typically less polar desired product remains in the organic phase.
Q4: Are there any other potential byproducts I should be aware of besides 3,4-Dichlorobenzoic acid?
A4: While 3,4-Dichlorobenzoic acid is the most prevalent, other byproducts can form depending on the specific reaction conditions and reagents used. For example:
-
Mixed Anhydrides: If other carboxylic acids are present, mixed anhydrides can form, leading to a mixture of acylated products.[1]
-
N-Acylurea: In esterifications using dicyclohexylcarbodiimide (DCC) as a coupling agent, the formation of an N-acylurea byproduct can occur, especially with sterically hindered substrates.
Q5: Can I quantify the amount of 3,4-Dichlorobenzoic acid in my product?
A5: Yes, High-Performance Liquid Chromatography (HPLC) is a suitable technique for quantifying the amount of 3,4-Dichlorobenzoic acid in your product mixture. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered methanol/water or acetonitrile/water gradient) and UV detection is typically effective for separating and quantifying the anhydride, the acid, and the desired product.[2][3]
Quantitative Data Summary
| Reactant (Nucleophile) | Desired Product | Byproduct | Theoretical Molar Ratio (Product:Byproduct) |
| Alcohol (R-OH) | 3,4-Dichlorobenzoate Ester | 3,4-Dichlorobenzoic Acid | 1:1 |
| Amine (R-NH₂) | N-substituted-3,4-Dichlorobenzamide | 3,4-Dichlorobenzoic Acid | 1:1 |
| Water (H₂O) | 3,4-Dichlorobenzoic Acid | - | 2:0 (Hydrolysis) |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Amide using this compound
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (2.0 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with the organic solvent. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of an Ester using this compound
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent), a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous solvent (e.g., dichloromethane).
-
Reagent Addition: Dissolve this compound (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the stirred alcohol solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Workup: Dilute the reaction mixture with the organic solvent and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude ester can be purified by column chromatography.
Visualizations
Caption: Signaling pathway for byproduct formation.
Caption: Troubleshooting workflow for byproduct identification.
References
Purification of products from 3,4-Dichlorobenzoic anhydride acylation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of products from Friedel-Crafts acylation reactions involving 3,4-Dichlorobenzoic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect after an acylation reaction with this compound?
A1: The most common impurities include unreacted starting materials (the aromatic substrate), the Lewis acid catalyst (e.g., AlCl₃), and 3,4-dichlorobenzoic acid.[1][2] The latter is formed by the hydrolysis of the unreacted anhydride during the aqueous work-up.[3][4]
Q2: What is the purpose of the aqueous work-up, and why is it critical?
A2: The aqueous work-up is essential for two main reasons. First, it quenches the reaction. Second, it decomposes the stable complex that forms between the ketone product and the Lewis acid catalyst (like AlCl₃).[5][6] Pouring the reaction mixture into ice water breaks this complex, liberating the desired ketone product.[5]
Q3: How can I remove the 3,4-dichlorobenzoic acid byproduct from my crude product?
A3: The 3,4-dichlorobenzoic acid byproduct can be removed by washing the organic layer with a mild aqueous base, such as a sodium bicarbonate (NaHCO₃) solution, during the liquid-liquid extraction phase of the work-up.[7] The basic wash deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
Q4: My crude product is an oil instead of a solid. What should I do?
A4: "Oiling out" can occur if the product has a low melting point or if significant impurities are present, which can depress the melting point.[8] It is recommended to first attempt purification by column chromatography to remove the bulk of the impurities. The purified fractions may then crystallize upon solvent removal or be amenable to recrystallization.
Q5: Which purification technique is better for my product: recrystallization or column chromatography?
A5: The choice depends on the nature of your product and impurities. Recrystallization is an efficient, scalable, and often preferred method for purifying crystalline solids with good thermal stability.[9] Column chromatography is more versatile and can separate components of a mixture based on their differential adsorption to a stationary phase, making it ideal for purifying oils, amorphous solids, or separating compounds with very similar solubilities.[10][11]
Troubleshooting Guide
This guide addresses common problems encountered during the purification process.
Problem 1: Low or No Crystal Formation During Recrystallization
| Possible Cause | Recommended Solution |
| Incorrect Solvent Choice | The product may be too soluble in the chosen solvent, even at low temperatures. Screen for alternative solvents or use a two-solvent system (a "good" solvent for dissolving and a "poor" solvent to induce precipitation).[8] |
| Impurity Presence | High levels of impurities can inhibit crystal lattice formation. Purify the crude material using column chromatography first, then recrystallize the resulting product. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the product "oiling out" or precipitating as an amorphous solid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Insufficient Concentration | The solution may be too dilute for crystals to form. Carefully evaporate some of the solvent and attempt to recrystallize again. |
Problem 2: Poor Separation or Product Degradation During Column Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase | The polarity of the eluent is not optimal for separating the product from impurities. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a product Rf value of 0.2-0.4 for the best separation.[11] |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. Use a higher ratio of silica gel to crude material (a common starting point is 30:1 w/w).[11] |
| Product Degradation on Silica | The product, particularly if it contains sensitive functional groups, may be degrading on the acidic surface of the silica gel.[11] Consider using deactivated silica (by adding ~1% triethylamine to the eluent) or an alternative stationary phase like alumina.[11] |
| Improper Column Packing | Channeling or cracking in the silica bed leads to poor separation. Ensure the column is packed uniformly as a slurry and is never allowed to run dry.[11] |
Experimental Protocols
Safety Precaution: Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is an irritant.[12]
Protocol 1: General Aqueous Work-up
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and water.[5][7]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Collect the organic layer.
-
Washing:
-
Wash the organic layer with deionized water.
-
Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove acidic impurities like 3,4-dichlorobenzoic acid.[7] Check that the aqueous layer is basic (pH > 7) to ensure complete neutralization.
-
Wash with brine (saturated aqueous NaCl) to facilitate the removal of water from the organic layer.
-
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the product is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures.[9] Common choices include hexanes, ethanol, water, or mixtures thereof.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat with stirring until the solid is completely dissolved.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[9]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3][9]
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to air dry completely.
Protocol 3: Purification by Flash Column Chromatography
-
Mobile Phase Selection: Using TLC, identify a solvent system that provides good separation between your desired product and impurities. The product should ideally have an Rf value between 0.2 and 0.4.[11]
-
Column Packing: Pack a glass column with silica gel as a slurry in the least polar component of your mobile phase (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent if necessary) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen mobile phase. Apply positive pressure to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[11]
Visualized Workflows
Caption: General experimental workflow from reaction completion to the purified product.
Caption: Decision pathway for choosing the initial purification method for a solid product.
Caption: Troubleshooting logic for optimizing separation in column chromatography.
References
- 1. Electrophilic Activation of Carboxylic Anhydrides for Nucleophilic Acylation Reactions [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. reactions of acid/acyl anhydrides with water alcohols phenols ammonia amines preparation of aspirin synthesis procedure apparatus Buchner flask Buchner funnel pump recrystallization solvent melting point advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 4. chemrevise.org [chemrevise.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C14H6Cl4O3 | CID 599619 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 3,4-Dichlorobenzoic Anhydride
This technical support guide provides a detailed protocol and troubleshooting advice for the recrystallization of 3,4-dichlorobenzoic anhydride. It is intended for researchers, scientists, and professionals in drug development who require a high-purity solid product.
Frequently Asked Questions (FAQs)
Q1: Why can't I use common recrystallization solvents like ethanol or water?
A1: this compound is highly reactive towards protic solvents such as water and alcohols. Using these solvents will lead to the hydrolysis of the anhydride, forming 3,4-dichlorobenzoic acid, or esterification, resulting in the corresponding ester. This would defeat the purpose of purification. Therefore, it is crucial to use a dry, aprotic solvent.
Q2: What is the expected melting point of pure this compound?
A2: The melting point of pure this compound is in the range of 148-150 °C. A broad or depressed melting point after recrystallization may indicate the presence of impurities, such as the corresponding carboxylic acid.
Q3: How can I confirm the purity of my recrystallized product?
A3: The purity of the recrystallized this compound can be assessed by its melting point. A sharp melting point within the expected range (148-150 °C) is a good indicator of high purity. Further confirmation can be obtained using analytical techniques such as NMR spectroscopy or chromatography.
Q4: What safety precautions should I take when working with this compound and the recommended solvent?
A4: this compound is an irritant. Toluene is a flammable and volatile organic solvent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the procedure for the purification of this compound using toluene as the recrystallization solvent.
Materials:
-
Crude this compound
-
Dry toluene
-
Erlenmeyer flask
-
Heating mantle or hot plate with a stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in a clean, dry Erlenmeyer flask. Add a minimal amount of dry toluene to the flask.
-
Heating: Gently heat the mixture while stirring to dissolve the anhydride. Add small portions of hot toluene until the anhydride is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution to remove the insoluble impurities.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold, dry toluene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Melting Point (Pure) | 148-150 °C | A key indicator of product purity. |
| Solvent | Dry Toluene | An aprotic solvent is essential to prevent hydrolysis. |
| Solvent Volume | Minimal amount required for dissolution | Use the smallest volume of hot solvent to dissolve the solid to maximize yield. |
| Cooling Temperature | Room temperature followed by an ice bath (0-4 °C) | Slow cooling promotes the formation of larger, purer crystals. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| The anhydride does not dissolve completely, even with excess hot solvent. | The anhydride may be contaminated with insoluble impurities. | Perform a hot filtration to remove the insoluble material. |
| The product "oils out" instead of forming crystals. | The solution is too saturated, or the cooling is too rapid. | Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. |
| No crystals form upon cooling. | Too much solvent was used, or the solution is not sufficiently saturated. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. Seeding the solution with a small crystal of the pure compound can also induce crystallization. |
| The yield of recrystallized product is low. | Too much solvent was used, the product is significantly soluble in the cold solvent, or crystals were lost during transfer. | Ensure the minimum amount of hot solvent is used. Cool the solution thoroughly in an ice bath before filtration. Use a small amount of ice-cold solvent for washing the crystals. |
| The melting point of the recrystallized product is low and/or broad. | The product is still impure. It may be contaminated with 3,4-dichlorobenzoic acid due to exposure to moisture. | Repeat the recrystallization process, ensuring all glassware is dry and using anhydrous solvent. If the impurity is the carboxylic acid, a different purification technique may be necessary. |
Experimental Workflow
Caption: Workflow for recrystallization and troubleshooting.
Removing unreacted 3,4-Dichlorobenzoic anhydride from a reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted 3,4-Dichlorobenzoic anhydride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?
A1: this compound is a chemical reagent used in organic synthesis, often to introduce the 3,4-dichlorobenzoyl group into a molecule. Its removal is crucial to ensure the purity of the final product, as its presence can interfere with subsequent reaction steps, purification processes, and the accurate characterization of the desired compound.
Q2: What are the primary methods for removing unreacted this compound?
A2: The primary methods for removing unreacted this compound leverage its reactivity and the solubility of its byproducts. These methods include:
-
Aqueous Workup: Utilizing basic solutions to hydrolyze the anhydride to its corresponding carboxylic acid, which can then be extracted into an aqueous layer.
-
Chromatography: Employing techniques like column chromatography to separate the anhydride from the desired product based on polarity differences.
-
Recrystallization: Purifying the solid product by dissolving it in a suitable solvent and allowing it to crystallize, leaving impurities like the anhydride in the solution.
-
Distillation: If the desired product is volatile, distillation can be used to separate it from the less volatile anhydride.
Q3: What safety precautions should be taken when working with this compound?
A3: this compound is a hazardous substance. It is crucial to handle it in a well-ventilated area, preferably a fume hood.[1][2][3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[2][3] Avoid inhalation of dust and contact with skin and eyes.[1][3] In case of contact, rinse the affected area thoroughly with water.[1][2]
Troubleshooting Guides
Problem 1: Incomplete removal of the anhydride after aqueous workup.
| Possible Cause | Troubleshooting Step |
| Insufficient Base | Increase the concentration or volume of the basic solution (e.g., saturated sodium bicarbonate, 1M sodium hydroxide) to ensure complete hydrolysis of the anhydride. |
| Inadequate Mixing | Ensure vigorous stirring or shaking during the aqueous wash to maximize contact between the organic and aqueous phases. |
| Short Reaction Time | Increase the duration of the wash to allow for complete hydrolysis. |
| Product is Base-Sensitive | Use a milder base like sodium bicarbonate instead of a strong base like sodium hydroxide to avoid degradation of the desired product. |
Problem 2: Co-elution of the anhydride with the product during column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | Modify the eluent system to achieve better separation. A less polar solvent system may be required to retain the anhydride on the column for a longer duration. |
| Overloaded Column | Reduce the amount of crude product loaded onto the column to prevent band broadening and improve separation. |
| Incorrect Stationary Phase | Consider using a different stationary phase (e.g., alumina instead of silica gel) if separation on silica is poor. |
Problem 3: The anhydride crystallizes with the product during recrystallization.
| Possible Cause | Troubleshooting Step |
| Similar Solubilities | Choose a recrystallization solvent in which the solubility of the product and the anhydride are significantly different. A solvent screen may be necessary to identify the optimal solvent. |
| Cooling Too Quickly | Allow the solution to cool slowly to promote the formation of pure crystals of the desired product. Rapid cooling can trap impurities. |
| Impure Starting Material | Perform a preliminary purification step, such as an aqueous wash, before recrystallization to reduce the amount of anhydride present. |
Experimental Protocols
Protocol 1: Aqueous Workup for Anhydride Removal
This protocol describes the general procedure for removing unreacted this compound by hydrolysis.
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in which the desired product is soluble.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the aqueous wash (steps 3-5) one or two more times to ensure complete removal of the hydrolyzed anhydride.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).[4]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 2: Hydrolysis of this compound
This protocol details the conversion of the anhydride to the more easily removable 3,4-Dichlorobenzoic acid. Acid anhydrides readily hydrolyze to carboxylic acids.[5]
-
Reagent Preparation: Prepare a 1M solution of sodium hydroxide in water.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude reaction mixture containing the unreacted this compound in a suitable organic solvent.
-
Hydrolysis: Add the 1M sodium hydroxide solution to the flask and stir the mixture vigorously at room temperature for 1-2 hours. The anhydride will react with the water to form two equivalents of 3,4-Dichlorobenzoic acid.
-
Workup: Proceed with the aqueous workup as described in Protocol 1 to remove the resulting 3,4-Dichlorobenzoic acid.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₁₄H₆Cl₄O₃ | 364.01 | Not available | Reacts with water. Soluble in many organic solvents. |
| 3,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 204-206 | Sparingly soluble in water.[6][7] Soluble in ethanol, diethyl ether.[6] |
Visualizations
Caption: Workflow for the removal of unreacted anhydride.
Caption: Hydrolysis of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. store.sangon.com [store.sangon.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3,4-dichlorobenzoic acid [chemister.ru]
- 7. 51-44-5 CAS MSDS (3,4-Dichlorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
How to handle moisture sensitivity of 3,4-Dichlorobenzoic anhydride
Technical Support Center: 3,4-Dichlorobenzoic Anhydride
This guide provides researchers, scientists, and drug development professionals with essential information for handling the moisture-sensitive compound, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
This compound is a chemical reagent used in organic synthesis, particularly for acylation reactions. Like other acid anhydrides, it is highly susceptible to hydrolysis. The anhydride contains two electrophilic carbonyl carbons that readily react with nucleophiles, including water from atmospheric moisture.[1][2]
Q2: What happens when this compound is exposed to moisture?
Exposure to moisture leads to the hydrolysis of the anhydride, breaking it down into two molecules of 3,4-Dichlorobenzoic acid.[1] This degradation is often an undesirable side reaction that consumes the anhydride, leading to reduced yields or complete failure of the intended reaction.[2]
Q3: How should this compound be stored to maintain its integrity?
To prevent hydrolysis, it must be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] For optimal long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) inside a desiccator is the best practice.[2] It is also crucial to allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold compound.[2]
Q4: What are the signs of degradation?
-
Visual Inspection: Pure this compound is a white crystalline solid. Any clumping, caking, or change in texture may indicate moisture absorption and degradation.[2]
-
Analytical Confirmation: The primary degradation product is 3,4-Dichlorobenzoic acid.[4] Its presence can be confirmed using spectroscopic methods. For example, Infrared (IR) spectroscopy would show a characteristic broad O-H stretch from the carboxylic acid functional group.[2]
Q5: Can I "rescue" this compound that has been exposed to moisture?
Attempting to dry a compromised reagent is generally not recommended as it may not be fully effective and can lead to inconsistent and unreliable experimental results.[2] For critical applications, it is always best to discard the suspect material and use a fresh, unopened batch to ensure the integrity of your experiment.[2]
Hydrolysis of this compound
The diagram below illustrates the reaction of this compound with water, which results in the formation of two equivalents of 3,4-Dichlorobenzoic acid.
Troubleshooting Guide for Experimental Issues
This section addresses common problems encountered during experiments involving this compound.
Problem 1: Low or no yield in my acylation reaction.
-
Question: I performed a reaction using this compound, but the yield of my desired product is very low or non-existent. What could be the cause?
-
Answer: This is a classic symptom of issues related to the anhydride's moisture sensitivity. There are three primary potential causes:
-
Degraded Reagent: The this compound may have been compromised by moisture during storage or handling, converting it to the unreactive 3,4-Dichlorobenzoic acid.[2]
-
Contaminated Solvents or Reagents: Residual water in your reaction solvents or other starting materials is reacting with and consuming the anhydride before it can participate in the desired reaction.[2]
-
Improperly Dried Glassware: Water adsorbed onto the inner surfaces of your reaction flask, syringes, or other equipment is a common source of contamination that leads to hydrolysis.[2]
-
Problem 2: My reaction is inconsistent between batches.
-
Question: I am running the same reaction protocol, but my results vary significantly from one experiment to the next. Why is this happening?
-
Answer: Inconsistent results often point to variable amounts of moisture being introduced into the reaction.
-
Check Handling Procedures: Ensure that your handling technique for the anhydride is consistent. Are you always working under an inert atmosphere? Is the time the reagent is exposed to the atmosphere minimized and consistent?
-
Verify Solvent Purity: Use freshly distilled or newly opened bottles of anhydrous solvents for each reaction. The water content in solvents can increase over time, especially after a bottle has been opened.[2]
-
Standardize Glassware Preparation: Implement a strict and consistent protocol for drying all glassware, such as oven-drying overnight at a high temperature and allowing it to cool in a desiccator or under an inert gas stream.[2]
-
Troubleshooting Workflow
Use the following flowchart to diagnose and resolve issues in your experiments.
Quantitative Data and Storage Summary
| Parameter | Recommendation / Value | Source |
| Chemical Formula | C₁₄H₆Cl₄O₃ | [5] |
| Molecular Weight | 364.0 g/mol | [5] |
| Appearance | White crystalline solid | [2] |
| Short-term Storage | Tightly sealed container, cool, dry, well-ventilated area. | [2][3] |
| Long-term Storage | -20°C under an inert atmosphere (Argon or Nitrogen). | [2] |
| Incompatible Materials | Strong oxidizing agents, water. | [6] |
| Primary Degradation Product | 3,4-Dichlorobenzoic Acid (C₇H₄Cl₂O₂) | [4] |
Experimental Protocols
Protocol: Weighing and Dispensing Under Inert Atmosphere
This protocol outlines the standard procedure for handling this compound while minimizing moisture exposure using a glovebox.
Objective: To accurately weigh and dispense the anhydride for a reaction without causing hydrolysis.
Materials:
-
Sealed container of this compound
-
Spatula
-
Clean, dry weighing vessel (e.g., a tared vial or round-bottom flask)
-
Glovebox with an inert atmosphere (<1 ppm H₂O and O₂)
-
Laboratory balance (located inside the glovebox antechamber or main chamber)
Procedure:
-
Prepare the Glovebox: Ensure the glovebox has been properly purged and that the moisture and oxygen levels are within the acceptable range (typically <1 ppm).
-
Introduce Materials: Place the sealed container of this compound, a clean spatula, and your tared weighing vessel into the glovebox antechamber.
-
Purge the Antechamber: Evacuate and refill the antechamber with inert gas according to the glovebox's standard operating procedure. This is typically done for at least three cycles.
-
Equilibrate Temperature: Before opening the primary container, ensure it has fully equilibrated to the glovebox's internal temperature to prevent any potential condensation.[2]
-
Transfer Materials: Move all items from the antechamber into the main glovebox chamber.
-
Dispense the Reagent:
-
Carefully open the container of this compound.
-
Using the clean, dry spatula, transfer the desired amount of the solid into your tared weighing vessel.
-
Avoid creating dust.[3]
-
Obtain the precise weight using the balance inside the glovebox.
-
-
Seal and Store:
-
Securely seal the primary container of the this compound immediately after dispensing.
-
Seal your weighing vessel containing the dispensed reagent if it is not being used immediately.
-
-
Remove Materials: Remove your prepared sample from the glovebox via the antechamber, again following the proper purging procedure. Return the stock container to its proper storage location.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. store.sangon.com [store.sangon.com]
- 4. 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C14H6Cl4O3 | CID 599619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Troubleshooting low conversion rates in 3,4-Dichlorobenzoic anhydride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates and other issues during the synthesis of 3,4-Dichlorobenzoic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The two most common and reliable methods for synthesizing this compound from 3,4-Dichlorobenzoic acid are:
-
The Acetic Anhydride Method: This involves heating 3,4-Dichlorobenzoic acid with acetic anhydride, often with a catalytic amount of acid. This method is straightforward but may require higher temperatures and longer reaction times.
-
The Thionyl Chloride Method: This is a two-step, one-pot synthesis where 3,4-Dichlorobenzoic acid is first converted to its highly reactive acid chloride using thionyl chloride. The acid chloride then reacts with another equivalent of 3,4-Dichlorobenzoic acid, typically in the presence of a base like pyridine, to form the anhydride.[1][2] This method is often faster and proceeds under milder conditions.[3]
Q2: I am observing a significant amount of unreacted 3,4-Dichlorobenzoic acid in my final product. What are the likely causes?
A2: Incomplete conversion is a common issue and can be attributed to several factors:
-
Presence of Moisture: Acid anhydrides are highly susceptible to hydrolysis.[4] Any water in your starting materials or solvents will convert the anhydride back to the carboxylic acid.
-
Sub-optimal Reaction Temperature: The reaction may not have reached the necessary activation energy, or conversely, excessive heat could lead to side reactions.[1]
-
Insufficient Reagent: An inadequate amount of the dehydrating agent (e.g., acetic anhydride or thionyl chloride) will result in an incomplete reaction.
-
Poor Quality Starting Material: Impurities in the 3,4-Dichlorobenzoic acid can interfere with the reaction.
Q3: What are the expected spectroscopic signatures for this compound?
A3: You can confirm the formation of this compound using the following analytical techniques:
-
Infrared (IR) Spectroscopy: Look for two characteristic carbonyl (C=O) stretching bands around 1810 cm⁻¹ and 1750 cm⁻¹. The disappearance of the broad O-H stretch from the carboxylic acid is also a key indicator.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon signals in the aromatic region will shift upon conversion from the acid to the anhydride.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound (C₁₄H₆Cl₄O₃, M.W. 364.01) should be observed.[5]
Troubleshooting Guide: Low Conversion Rates
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Steps |
| Presence of Water (Hydrolysis) | 1. Ensure all glassware is oven-dried before use.[6] 2. Use anhydrous solvents. 3. Dry the starting 3,4-Dichlorobenzoic acid under vacuum before the reaction. |
| Sub-optimal Reaction Temperature | 1. For the acetic anhydride method, ensure the reaction is heated to reflux and monitor by TLC. 2. For the thionyl chloride method, control the temperature during the addition of thionyl chloride (often at or below room temperature) and then heat to reflux to ensure complete formation of the acid chloride.[7] |
| Insufficient Dehydrating Agent | 1. Use a molar excess of acetic anhydride. 2. Ensure at least one equivalent of thionyl chloride is used to form the acid chloride intermediate. |
| Poor Quality Starting Material | 1. Recrystallize the 3,4-Dichlorobenzoic acid from a suitable solvent to remove impurities before use.[8] |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Reaction with Solvent | 1. Ensure the solvent is inert under the reaction conditions. For the thionyl chloride method, dichloromethane or chloroform are common choices. |
| Decomposition at High Temperatures | 1. Monitor the reaction temperature closely. If using the acetic anhydride method, consider if a lower boiling solvent could be used under reflux. |
| Mixed Anhydride Formation (Acetic Anhydride Method) | 1. This is an expected intermediate. Driving the reaction to completion with sufficient heat and time will favor the formation of the desired symmetrical anhydride. |
Experimental Protocols
Method 1: Acetic Anhydride Dehydration
This protocol is adapted from general procedures for the synthesis of aromatic anhydrides.[9]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 3,4-Dichlorobenzoic acid (1 equivalent).
-
Reagent Addition: Add acetic anhydride (3-5 equivalents).
-
Reaction: Heat the mixture to a gentle reflux (around 140°C) for 2-4 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting carboxylic acid.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like a mixture of toluene and hexane.[10]
-
Method 2: Thionyl Chloride and Pyridine
This protocol is based on the general method of converting a carboxylic acid to an acid chloride, followed by reaction with another equivalent of the acid.[7][11]
-
Acid Chloride Formation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3,4-Dichlorobenzoic acid (2 equivalents) in an anhydrous solvent such as dichloromethane.
-
Add thionyl chloride (1.1 equivalents) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate this reaction.
-
Heat the mixture to reflux for 1-2 hours until the evolution of HCl and SO₂ gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3,4-Dichlorobenzoyl chloride.
-
-
Anhydride Formation:
-
Dissolve the crude acid chloride in anhydrous dichloromethane.
-
In a separate flask, dissolve 3,4-Dichlorobenzoic acid (1 equivalent) and pyridine (1.1 equivalents) in anhydrous dichloromethane.
-
Slowly add the acid chloride solution to the solution of the carboxylic acid and pyridine at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
-
Work-up:
-
Filter the reaction mixture to remove the pyridine hydrochloride precipitate.
-
Wash the filtrate with dilute HCl, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
-
Data Presentation
| Parameter | Method 1: Acetic Anhydride | Method 2: Thionyl Chloride/Pyridine |
| Reagents | 3,4-Dichlorobenzoic acid, Acetic Anhydride | 3,4-Dichlorobenzoic acid, Thionyl Chloride, Pyridine |
| Reaction Temperature | High (Reflux, ~140°C) | Mild (0°C to Room Temperature) |
| Reaction Time | 2-4 hours | 3-5 hours (including acid chloride formation) |
| Yield | Moderate to Good | Good to Excellent |
| Purity of Crude Product | May contain acetic acid | Generally higher |
| Safety Considerations | Acetic anhydride is corrosive. | Thionyl chloride is highly corrosive and releases toxic gases. Pyridine is flammable and toxic. Work in a well-ventilated fume hood. |
Visualizations
Caption: Workflow for the synthesis of this compound using the acetic anhydride method.
Caption: Workflow for the two-step synthesis of this compound via the thionyl chloride method.
Caption: Troubleshooting decision tree for low conversion rates in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics of the hydrochloric acid-catalysed hydrolyses of benzoic anhydrides in various dioxan–water mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. asianpubs.org [asianpubs.org]
- 5. This compound | C14H6Cl4O3 | CID 599619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Safe handling and disposal of 3,4-Dichlorobenzoic anhydride waste.
This guide provides essential safety information, troubleshooting advice, and disposal procedures for 3,4-Dichlorobenzoic anhydride, tailored for researchers and drug development professionals.
Chemical and Physical Properties
For quick reference, the key quantitative data for this compound is summarized below.
| Property | Value |
| Molecular Formula | C₁₄H₆Cl₄O₃ |
| Molecular Weight | 364.0 g/mol [1] |
| CAS Number | 86866-14-0[1] |
| Appearance | Solid (form may vary) |
| IUPAC Name | (3,4-dichlorobenzoyl) 3,4-dichlorobenzoate[1] |
Frequently Asked Questions (FAQs)
A series of frequently asked questions to address common concerns regarding the handling and disposal of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: To ensure personal safety, the following PPE should be worn:
-
Eye/Face Protection: Chemical splash goggles and a face shield are recommended, especially when splashing is possible.[2][3]
-
Hand Protection: Appropriate chemical-resistant gloves must be worn. Always inspect gloves before use and use proper removal techniques.[3]
-
Skin and Body Protection: A lab coat or a chemical-resistant suit, along with closed-toe shoes, should be worn.[3]
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA-approved respirator.[2][3]
Q3: How should this compound be stored?
A3: Proper storage is crucial to maintain the compound's stability and prevent accidents. Store it in a tightly closed container in a dry, cool, and well-ventilated area.[4][5] Keep it away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[6]
Q4: What is the correct procedure for disposing of this compound waste?
A4: All waste containing this compound must be treated as hazardous waste.[4][5] Collect the waste in a designated, properly labeled, and sealed container.[7] Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office. Arrange for pickup and disposal through your institution's EHS program.[7] Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before being discarded.[7]
Troubleshooting Guide
Direct answers to specific issues that may arise during experimentation.
Q: My compound appears to be reacting with moisture in the air (hydrolyzing). How can I prevent this?
A: Acid anhydrides are susceptible to hydrolysis. To minimize this, handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents and glassware. Store the compound in a desiccator.
Q: I am having trouble dissolving the anhydride in my reaction solvent. What can I do?
A: Solubility can be an issue. First, ensure you are using an appropriate dry, aprotic solvent. If solubility is still low, gentle heating and stirring may improve it. Sonication can also be used to aid dissolution. Always check the compound's compatibility with the chosen solvent at elevated temperatures.
Q: During my reaction, I'm observing charring or unexpected side products. What could be the cause?
A: This could be due to several factors:
-
High Reaction Temperature: The reaction may be too exothermic. Try running the reaction at a lower temperature or adding reagents more slowly to control the temperature.
-
Incompatible Reagents: Ensure that your starting materials and solvents are compatible and free of impurities. Water contamination is a common issue that can lead to the formation of the corresponding carboxylic acid, which might behave differently under reaction conditions.
-
Strong Bases/Acids: The presence of strong, non-nucleophilic bases or acids can sometimes cause decomposition.
Q: What should I do in case of a small spill?
A: For a small, dry spill, first ensure the area is well-ventilated and you are wearing appropriate PPE.[3] Carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for hazardous waste disposal.[3] Clean the spill area with an appropriate solvent and decontaminate any surfaces. Report the spill to your supervisor.
Experimental Protocols
Below is a generalized protocol for an acylation reaction using an acid anhydride. This is for illustrative purposes and should be adapted to specific experimental needs.
General Acylation of an Amine
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine starting material in a suitable dry, aprotic solvent (e.g., dichloromethane or THF).
-
Reagent Addition: In a separate flask, dissolve this compound (1.0-1.2 equivalents) in the same dry solvent.
-
Reaction: Slowly add the anhydride solution to the stirring amine solution at room temperature or a reduced temperature (e.g., 0 °C) to control any exotherm.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize any remaining anhydride and the carboxylic acid byproduct.
-
Extraction: Extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product using a suitable technique, such as column chromatography or recrystallization.
Visual Workflows
The following diagrams illustrate the logical steps for handling spills and waste disposal.
References
- 1. This compound | C14H6Cl4O3 | CID 599619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Preventing side reactions with sterically hindered amines and 3,4-Dichlorobenzoic anhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sterically hindered amines and 3,4-dichlorobenzoic anhydride. Our aim is to help you overcome common challenges and prevent side reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction between a sterically hindered amine and this compound is resulting in low to no yield. What are the potential causes?
A1: Low or no product yield in this reaction is a common issue stemming from several factors:
-
Steric Hindrance: The bulky nature of your amine is likely the primary obstacle, physically impeding its nucleophilic attack on the carbonyl carbon of the anhydride. This significantly slows down the desired reaction rate.[1][2]
-
Reduced Nucleophilicity of the Amine: Sterically hindered amines can also exhibit lower basicity and nucleophilicity, further reducing their reactivity.
-
Amine Salt Formation: An acid-base reaction can occur between the amine and the 3,4-dichlorobenzoic acid byproduct that is generated during the reaction, forming an unreactive ammonium salt.
-
Hydrolysis of the Anhydride: Trace amounts of water in your reaction solvent or on your glassware can hydrolyze the this compound back to the corresponding carboxylic acid, consuming your starting material.[1]
-
Suboptimal Reaction Conditions: Inadequate temperature, incorrect solvent choice, or the absence of a suitable catalyst can all contribute to poor reaction outcomes.
Q2: What are the most likely side reactions occurring in my experiment?
A2: Besides the formation of the unreactive amine salt, other potential side reactions include:
-
Decomposition of the Acylating Agent: While this compound is relatively stable, prolonged reaction times at high temperatures in the presence of nucleophiles could lead to decomposition pathways.
-
Catalyst-Related Byproducts: If you are using a catalyst like 4-(Dimethylamino)pyridine (DMAP), it can form a stable acylpyridinium intermediate. If the subsequent reaction with the hindered amine is too slow, this intermediate may undergo side reactions.
-
Solvent-Participating Reactions: Certain solvents can react with the anhydride under harsh conditions, leading to unwanted byproducts.
Q3: How can I increase the yield of my desired amide product?
A3: To improve the yield, consider the following strategies:
-
Use of a Catalyst: A nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) or a more potent derivative can significantly accelerate the acylation of hindered alcohols and amines.[3] These catalysts work by forming a more reactive acylpyridinium intermediate.
-
Alternative Activation of the Carboxylic Acid: Instead of using the anhydride, consider converting 3,4-dichlorobenzoic acid to a more reactive species in situ. The formation of an acyl fluoride is a particularly effective method for coupling with sterically hindered amines, as the smaller fluorine atom reduces steric hindrance around the carbonyl group.[1][4]
-
Optimize Reaction Conditions:
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier associated with sterically hindered substrates. However, be mindful of potential side reactions at higher temperatures.
-
Solvent: Use anhydrous, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) to prevent hydrolysis of the anhydride.
-
Concentration: Running the reaction at a higher concentration may favor the bimolecular reaction.
-
-
Use of a Non-Nucleophilic Base: To prevent the formation of the unreactive amine salt, consider adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the 3,4-dichlorobenzoic acid byproduct.
Q4: Are there alternative coupling reagents that are more suitable for this type of challenging reaction?
A4: Yes, several modern coupling reagents are designed to facilitate difficult amide bond formations. For sterically hindered substrates, consider using:
-
Uronium/Aminium-based Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are known for their high efficiency in coupling sterically demanding substrates.[5]
-
Phosphonium-based Reagents: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered when reacting sterically hindered amines with this compound.
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Product Formation | Steric Hindrance: The bulky amine cannot efficiently attack the anhydride. | 1. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. 2. Add a Catalyst: Introduce a catalytic amount (1-10 mol%) of DMAP. 3. Alternative Activation: Switch to an acyl fluoride protocol by pre-treating 3,4-dichlorobenzoic acid with a fluorinating agent like cyanuric fluoride before adding the amine.[4] |
| Low Nucleophilicity of Amine: The amine is not reactive enough. | 1. Use a Stronger Base: If applicable to your substrate, consider deprotonating the amine with a strong, non-nucleophilic base to increase its nucleophilicity. 2. Employ a More Potent Coupling Reagent: Use HATU or COMU to activate the corresponding carboxylic acid.[5] | |
| Amine Salt Formation: The amine is protonated by the carboxylic acid byproduct. | 1. Add a Scavenger Base: Include 1.1-1.5 equivalents of a non-nucleophilic base like DIPEA in the reaction mixture. | |
| Multiple Unidentified Byproducts | Decomposition: The starting materials or intermediates are decomposing under the reaction conditions. | 1. Lower Reaction Temperature: If you are running the reaction at elevated temperatures, try reducing it. 2. Decrease Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent product degradation. |
| Side Reactions with Catalyst: The catalyst is involved in unwanted reactions. | 1. Reduce Catalyst Loading: Use the minimum effective amount of catalyst. 2. Change Catalyst: Consider a different type of catalyst, for example, a Lewis acid catalyst, if a nucleophilic catalyst is causing issues. | |
| Reaction Stalls (Incomplete Conversion) | Equilibrium Reached: The reaction may be reversible or have reached an unfavorable equilibrium. | 1. Remove Byproducts: If feasible, try to remove the 3,4-dichlorobenzoic acid byproduct as it forms. 2. Use an Excess of One Reagent: Employing a slight excess (1.1-1.2 equivalents) of the less expensive or more readily available reagent can drive the reaction to completion. |
Experimental Protocols
Protocol 1: DMAP-Catalyzed Acylation of a Sterically Hindered Amine
This protocol provides a general procedure for the acylation of a sterically hindered secondary amine with this compound using DMAP as a catalyst.
-
To a stirred solution of the sterically hindered amine (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 mmol).
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature. If no reaction is observed after 2-4 hours (monitored by TLC or LC-MS), gradually increase the temperature to reflux.
-
Monitor the reaction for the disappearance of the limiting starting material.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Acyl Fluoride-Mediated Coupling for Highly Hindered Substrates
This protocol is recommended when the anhydride fails to react even with catalysis. It involves the in situ generation of the more reactive 3,4-dichlorobenzoyl fluoride.
-
To a stirred solution of 3,4-dichlorobenzoic acid (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere, add a fluorinating agent such as cyanuric fluoride (0.4 mmol).
-
Add a non-nucleophilic base like pyridine (1.0 mmol) and stir the mixture at room temperature for 1 hour to form the acyl fluoride.
-
In a separate flask, dissolve the sterically hindered amine (1.0 mmol) and a non-nucleophilic base such as DIPEA (1.2 mmol) in anhydrous DCM (5 mL).
-
Slowly add the amine solution to the freshly prepared acyl fluoride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up the reaction as described in Protocol 1.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the chemical processes and troubleshooting steps, the following diagrams illustrate the key reaction pathways and a logical workflow for addressing common issues.
Caption: Catalytic cycle for DMAP-mediated acylation of a hindered amine.
Caption: Decision-making workflow for troubleshooting low-yield reactions.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3,4-Dichlorobenzoic Anhydride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral data for the primary reaction products of 3,4-dichlorobenzoic anhydride. The focus is on the common nucleophilic acyl substitution reactions with alcohols and amines, leading to the formation of esters and amides, respectively. This document also includes data for 3,4-dichlorobenzoic acid, a potential byproduct. The experimental data herein serves as a reference for reaction monitoring and product characterization.
Reaction Overview
This compound is a reactive carboxylic acid derivative that readily undergoes nucleophilic attack at its carbonyl carbons. The typical reaction involves the substitution of the carboxylate leaving group by a nucleophile, such as an alcohol (ROH) or an amine (RNH₂), to yield the corresponding ester or amide and one equivalent of 3,4-dichlorobenzoic acid as a byproduct.
General Reaction Schemes:
-
Esterification: (3,4-Cl₂C₆H₃CO)₂O + ROH → 3,4-Cl₂C₆H₃COOR + 3,4-Cl₂C₆H₃COOH
-
Amidation: (3,4-Cl₂C₆H₃CO)₂O + RNH₂ → 3,4-Cl₂C₆H₃CONHR + 3,4-Cl₂C₆H₃COOH
Quantitative NMR Data Comparison
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound Name | Aromatic Protons (H-2, H-5, H-6) | Aliphatic Protons | Other Protons |
| This compound | ~8.2 (d, J=2.0 Hz, 1H), ~8.0 (dd, J=8.4, 2.0 Hz, 1H), ~7.8 (d, J=8.4 Hz, 1H) | N/A | N/A |
| Methyl 3,4-Dichlorobenzoate | 8.13 (d, J=2.0 Hz, 1H), 7.98 (dd, J=8.4, 2.0 Hz, 1H), 7.75 (d, J=8.4 Hz, 1H)[1] | 3.91 (s, 3H, -OCH₃) | N/A |
| N-Propyl-3,4-Dichlorobenzamide | ~8.0-7.5 (m, 3H) | ~3.4 (q, J=7.0 Hz, 2H, -NHCH₂ -), ~1.6 (sextet, J=7.2 Hz, 2H, -CH₂CH₂ CH₃), ~0.95 (t, J=7.4 Hz, 3H, -CH₂CH₂CH₃ )[2] | ~6.7 (br s, 1H, -NH) |
| 3,4-Dichlorobenzoic Acid | 8.13 (d, J=2.0 Hz, 1H), 7.98 (dd, J=8.4, 2.0 Hz, 1H), 7.75 (d, J=8.4 Hz, 1H)[1] | N/A | ~11.0 (br s, 1H, -COOH) |
Chemical shifts are estimated based on structurally similar compounds.[2][3]
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound Name | Carbonyl Carbon (C=O) | Aromatic Carbons | Aliphatic Carbons |
| This compound | ~161-162 | ~127-142 | N/A |
| Methyl 3,4-Dichlorobenzoate | ~165 | ~128.5, 130.6, 131.1, 131.9, 132.8, 139.3 | ~52.5 (-OCH₃) |
| N-Propyl-3,4-Dichlorobenzamide* | ~166 | ~127-140 | ~42 (-NHC H₂-), ~23 (-CH₂C H₂CH₃), ~11 (-CH₂CH₂C H₃)[2] |
| 3,4-Dichlorobenzoic Acid | 164.8 | 129.3, 130.9, 131.0, 131.4, 132.2, 136.7[1] | N/A |
Chemical shifts are estimated based on structurally similar compounds.[2][3][4]
Experimental Protocols
Synthesis of Methyl 3,4-Dichlorobenzoate (Esterification)
This protocol is adapted from general procedures for the esterification of anhydrides.[5]
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in excess methanol (20 eq), which acts as both reactant and solvent.
-
Catalyst Addition: Add a catalytic amount of sulfuric acid (H₂SO₄) or a Lewis acid such as TiCl₂(ClO₄)₂ (e.g., 0.05 eq) to the solution.[6]
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield pure methyl 3,4-dichlorobenzoate.
Synthesis of N-Propyl-3,4-Dichlorobenzamide (Amidation)
This protocol is adapted from general procedures for the amidation of anhydrides.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere.
-
Amine Addition: Add propylamine (1.1 eq) dropwise to the stirred solution at 0 °C. To neutralize the carboxylic acid byproduct, 2.1 equivalents of the amine or 1.1 equivalents of the amine and 1.0 equivalent of a non-nucleophilic base like triethylamine can be used.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction with water. If necessary, acidify with 1 M HCl to protonate any excess amine and then extract the product with dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.
NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified solid product.
-
Solvent Addition: Transfer the solid to a clean NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra.
Visualized Workflow and Logic
The following diagrams illustrate the reaction pathways and the analytical workflow for the characterization of the products.
Caption: Reaction of this compound leading to ester or amide products and subsequent NMR analysis.
Caption: Logical workflow for the purification and NMR-based structural confirmation of reaction products.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 6. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Mass Spectrometry Analysis of 3,4-Dichlorobenzoylated Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, enhancing the detectability and chromatographic performance of polar molecules is a critical step for accurate quantification. Derivatization with 3,4-dichlorobenzoyl chloride offers a robust method to improve the analysis of compounds containing primary and secondary amines, phenols, and alcohols by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of these two powerful analytical techniques for the analysis of 3,4-dichlorobenzoylated compounds, supported by experimental protocols and data to aid in method selection and development.
Executive Summary
Both GC-MS and LC-MS are potent techniques for the analysis of 3,4-dichlorobenzoylated derivatives. The choice between them hinges on the specific analytical requirements, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the desired sensitivity.
-
GC-MS is a highly effective technique for volatile and thermally stable 3,4-dichlorobenzoylated compounds. It often provides excellent chromatographic separation and detailed structural information through well-defined fragmentation patterns upon electron ionization (EI).
-
LC-MS , particularly with tandem mass spectrometry (LC-MS/MS), is versatile and can accommodate a wider range of compounds, including those that are less volatile or thermally labile. It typically employs softer ionization techniques, which may result in less fragmentation but provides strong molecular ion signals, ideal for quantitative analysis.
This guide will delve into the specifics of each technique, providing a comparative analysis of their performance and detailed experimental methodologies.
Comparison of GC-MS and LC-MS for 3,4-Dichlorobenzoylated Compound Analysis
The selection of the optimal analytical platform is crucial for achieving reliable and sensitive results. Below is a comparative summary of GC-MS and LC-MS for the analysis of compounds derivatized with 3,4-dichlorobenzoyl chloride.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their interactions with the stationary phase. |
| Derivatization | Often necessary for polar analytes like amines and phenols to increase volatility and thermal stability. | Can sometimes analyze underivatized polar compounds, but derivatization enhances chromatographic retention on reversed-phase columns and improves ionization efficiency.[1][2][3] |
| Analytes | Best suited for volatile and thermally stable 3,4-dichlorobenzoylated derivatives. | Applicable to a broader range of 3,4-dichlorobenzoylated compounds, including less volatile and thermally labile ones. |
| Ionization | Primarily uses Electron Ionization (EI), a "hard" ionization technique that produces extensive fragmentation. | Employs "soft" ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which typically result in less fragmentation and a prominent molecular ion. |
| Fragmentation | Provides detailed structural information from characteristic fragmentation patterns. | Tandem MS (MS/MS) is often used to induce and analyze fragmentation for structural confirmation and enhanced selectivity. |
| Sensitivity | Can achieve high sensitivity, particularly with selected ion monitoring (SIM). | Generally offers very high sensitivity, especially with multiple reaction monitoring (MRM) in LC-MS/MS. Limits of detection for benzoyl chloride derivatives have been reported in the low nM range.[1][2] |
| Matrix Effects | Less susceptible to matrix effects compared to LC-MS with ESI. | Can be prone to ion suppression or enhancement from co-eluting matrix components, often requiring more extensive sample cleanup or the use of matrix-matched standards. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and accurate analysis. The following sections provide standardized procedures for the derivatization of target analytes with 3,4-dichlorobenzoyl chloride and their subsequent analysis by GC-MS and LC-MS.
3,4-Dichlorobenzoylation Derivatization Protocol
This protocol is a general procedure that can be adapted for various analytes containing primary/secondary amine or phenolic hydroxyl groups.
Materials:
-
Analyte solution
-
3,4-Dichlorobenzoyl chloride solution (2% in acetonitrile)
-
100 mM Sodium carbonate or 100 mM Sodium borate buffer (pH 9.0)
-
Acetonitrile
-
Hexane (for GC-MS) or Methanol/Water (for LC-MS)
-
Internal standard (optional, but recommended for quantitative analysis)
Procedure:
-
To 100 µL of the sample solution (or a dried extract reconstituted in a suitable solvent), add 100 µL of 100 mM sodium carbonate or borate buffer to adjust the pH to ~9.
-
Add 100 µL of the 2% 3,4-dichlorobenzoyl chloride solution in acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Allow the reaction to proceed at room temperature for 15-30 minutes.
-
For GC-MS analysis:
-
Add 500 µL of hexane and vortex for 1 minute to extract the derivatized analyte.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper organic layer to a new vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of hexane or ethyl acetate for GC-MS injection.
-
-
For LC-MS analysis:
-
Quench the reaction by adding a small amount of a primary amine solution (e.g., glycine) or by acidifying the mixture with formic acid.
-
Dilute the sample with the initial mobile phase composition (e.g., methanol/water with formic acid).
-
Filter the sample through a 0.22 µm syringe filter before injection into the LC-MS system.
-
GC-MS Analysis Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
GC Conditions (starting point):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
MS Conditions (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and identification.
-
SIM Mode: For quantitative analysis, monitor characteristic ions of the 3,4-dichlorobenzoyl derivatives.
LC-MS/MS Analysis Protocol
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
LC Conditions (starting point):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
5% B to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS/MS Conditions (Electrospray Ionization - ESI, Positive Mode):
-
Ion Source: ESI in positive ion mode.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Scan Mode: Full scan for initial identification of the protonated molecule [M+H]+.
-
MRM Mode: For quantitative analysis, monitor specific precursor-product ion transitions. The most common fragmentation involves the neutral loss of the 3,4-dichlorobenzoyl group or cleavage of the amide/ester bond.
Data Presentation
Quantitative data for the analysis of a model amine (aniline) and a model phenol (phenol) derivatized with 3,4-dichlorobenzoyl chloride are presented below. These values are representative and may vary depending on the specific analyte and instrumentation.
Table 1: Comparison of Quantitative Performance for 3,4-Dichlorobenzoylated Analytes
| Analyte | Method | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Aniline Derivative | GC-MS (SIM) | >0.995 | 0.5 | 1.5 | 92 ± 5 |
| LC-MS/MS (MRM) | >0.998 | 0.1 | 0.3 | 95 ± 4 | |
| Phenol Derivative | GC-MS (SIM) | >0.996 | 1.0 | 3.0 | 88 ± 6 |
| LC-MS/MS (MRM) | >0.997 | 0.2 | 0.6 | 93 ± 5 |
Fragmentation Patterns of 3,4-Dichlorobenzoylated Compounds
Understanding the fragmentation patterns is key to identifying and confirming the structure of derivatized compounds.
In GC-MS (EI) , the 3,4-dichlorobenzoyl derivatives typically exhibit characteristic fragmentation. The molecular ion peak may be observed, but often the most prominent peaks arise from the cleavage of the amide or ester bond. The 3,4-dichlorobenzoyl cation (m/z 173/175/177 due to chlorine isotopes) is a common and diagnostic fragment.
In LC-MS/MS (ESI) , the protonated molecule [M+H]+ is selected as the precursor ion. Collision-induced dissociation (CID) typically results in the formation of the 3,4-dichlorobenzoyl cation (m/z 173) as a major product ion. Another common fragmentation pathway is the neutral loss of 3,4-dichlorobenzoic acid.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of 3,4-dichlorobenzoylated compounds.
Derivatization Reaction
Caption: Derivatization reaction of a primary amine with 3,4-dichlorobenzoyl chloride.
Conclusion
The derivatization of analytes with 3,4-dichlorobenzoyl chloride is a valuable strategy for enhancing their analysis by both GC-MS and LC-MS. GC-MS provides high separation efficiency and detailed structural information for volatile derivatives, while LC-MS/MS offers high sensitivity and applicability to a broader range of compounds. The choice of technique should be guided by the specific properties of the analyte and the analytical goals. The protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in developing and optimizing methods for the analysis of 3,4-dichlorobenzoylated compounds.
References
- 1. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Comparing the reactivity of 3,4-Dichlorobenzoic anhydride with other benzoic anhydrides.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 3,4-Dichlorobenzoic anhydride with other substituted benzoic anhydrides. The analysis is grounded in the principles of physical organic chemistry, utilizing Hammett constants as a quantitative measure of electronic effects on reactivity. This approach allows for a predictive comparison of reaction rates in common applications such as acylation reactions, which are fundamental in drug development and chemical synthesis.
Introduction to Benzoic Anhydride Reactivity
Benzoic anhydrides are widely used as acylating agents in organic synthesis. Their reactivity is primarily governed by the electrophilicity of the carbonyl carbons. Substituents on the benzene ring can significantly influence this electrophilicity through inductive and resonance effects. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbons, increasing the anhydride's susceptibility to nucleophilic attack and thus increasing its reactivity. Conversely, electron-donating groups (EDGs) decrease reactivity by diminishing the electrophilicity of the carbonyl carbons.[1][2][3]
The Hammett equation provides a quantitative framework for correlating the electronic properties of substituents with reaction rates and equilibria.[4][5] The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group. The magnitude of σ corresponds to the strength of this effect.
Comparative Reactivity Based on Hammett Constants
The reactivity of a substituted benzoic anhydride is directly related to the Hammett constant of its substituents. For this compound, the presence of two electron-withdrawing chlorine atoms significantly enhances its reactivity compared to unsubstituted benzoic anhydride. The Hammett constants (σ) for the chloro substituents in the meta and para positions are both positive, indicating their electron-withdrawing nature. The cumulative effect of two such groups makes the carbonyl carbons of this compound highly electrophilic.
The following table summarizes the Hammett sigma constants (σ) for various substituents on benzoic acid. A higher positive value of Σσ (the sum of the sigma constants for all substituents) corresponds to a more electron-deficient aromatic ring, and consequently, a more reactive benzoic anhydride.
| Benzoic Anhydride Derivative | Substituent(s) | Position(s) | Individual σ | Σσ | Predicted Reactivity Ranking |
| This compound | -Cl, -Cl | 3, 4 | σ_m = +0.37, σ_p = +0.23 | +0.60 | Very High |
| 4-Nitrobenzoic Anhydride | -NO₂ | 4 | σ_p = +0.78 | +0.78 | Highest |
| 3-Nitrobenzoic Anhydride | -NO₂ | 3 | σ_m = +0.71 | +0.71 | Very High |
| 4-Cyanobenzoic Anhydride | -CN | 4 | σ_p = +0.66 | +0.66 | Very High |
| 4-Chlorobenzoic Anhydride | -Cl | 4 | σ_p = +0.23 | +0.23 | High |
| Benzoic Anhydride | -H | - | 0.00 | 0.00 | Moderate |
| 4-Methylbenzoic Anhydride | -CH₃ | 4 | σ_p = -0.17 | -0.17 | Low |
| 4-Methoxybenzoic Anhydride | -OCH₃ | 4 | σ_p = -0.27 | -0.27 | Very Low |
| 4-Aminobenzoic Anhydride | -NH₂ | 4 | σ_p = -0.66 | -0.66 | Lowest |
Data sourced from various compilations of Hammett constants.[6][7]
As the table indicates, this compound, with a Σσ of +0.60, is predicted to be significantly more reactive than unsubstituted benzoic anhydride and its derivatives with electron-donating groups like methyl or methoxy. Its reactivity is comparable to that of mononitro-substituted benzoic anhydrides.
Experimental Protocols
To experimentally validate the predicted reactivity trends, a common method is to measure the rates of acylation of a standard nucleophile, such as an alcohol (esterification) or an amine (amidation), under controlled conditions.
General Experimental Protocol for Comparative Esterification
This protocol describes a general method for comparing the rates of esterification of different benzoic anhydrides with an alcohol, for instance, benzyl alcohol. The reaction progress can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the rate of product formation.
Materials:
-
Substituted benzoic anhydride (e.g., this compound, Benzoic anhydride, 4-Methoxybenzoic anhydride)
-
Benzyl alcohol
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine or Pyridine)
-
Internal standard for chromatographic analysis (e.g., Dodecane)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the benzoic anhydride (1.0 mmol) and the internal standard in the anhydrous solvent (10 mL).
-
Initiation of Reaction: To this solution, add the tertiary amine base (1.2 mmol) followed by the benzyl alcohol (1.0 mmol). Start the timer immediately upon the addition of the alcohol.
-
Reaction Monitoring: At regular time intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing the quenching solution (1 mL).
-
Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the formed benzyl benzoate ester relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time for each benzoic anhydride. The initial slope of this curve will be proportional to the initial reaction rate. Comparing these initial rates will provide a quantitative measure of the relative reactivity of the anhydrides.
Visualizing the Reactivity Comparison Workflow
The following diagram illustrates the logical workflow for comparing the reactivity of different benzoic anhydrides based on their electronic properties.
Caption: A logical workflow for comparing the reactivity of substituted benzoic anhydrides.
Signaling Pathway of Acylation
The following diagram illustrates the general mechanism of nucleophilic acyl substitution for a benzoic anhydride with a generic nucleophile (Nu-H), such as an alcohol or an amine.
Caption: The general mechanism for the acylation of a nucleophile by a benzoic anhydride.
Conclusion
The reactivity of this compound is significantly enhanced due to the strong electron-withdrawing effects of the two chlorine substituents. This is quantitatively supported by its high positive Hammett sigma constant sum. This increased reactivity makes it a potent acylating agent, suitable for reactions where a less reactive anhydride might be sluggish. For drug development professionals and researchers, understanding these structure-reactivity relationships is crucial for selecting the appropriate reagents and optimizing reaction conditions to achieve desired synthetic outcomes. The provided experimental protocol offers a framework for obtaining empirical data to confirm these theoretical predictions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homepages.bluffton.edu [homepages.bluffton.edu]
- 7. moodle2.units.it [moodle2.units.it]
A Comparative Guide to Acylation Reagents: Seeking Alternatives to 3,4-Dichlorobenzoic Anhydride
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, yield, and purity of the final product. This guide provides a comprehensive comparison of alternatives to 3,4-dichlorobenzoic anhydride for acylation reactions, supported by experimental data and detailed protocols to inform reagent selection for specific synthetic challenges.
The introduction of an acyl group into a molecule is a fundamental transformation in organic synthesis, pivotal in the creation of a vast array of pharmaceuticals and functional materials. While this compound serves as a competent acylating agent, a range of alternatives offer distinct advantages in terms of reactivity, selectivity, handling, and byproduct profiles. This guide explores the performance of several key alternatives, including acyl chlorides, mixed anhydrides, acyl fluorides, activated esters, and catalytic methods employing the parent carboxylic acid.
Performance Comparison of Acylating Agents
The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Acyl Fluorides > Activated Esters > Carboxylic Acids + Coupling Agents.[1] This trend is reflected in the reaction conditions required and the yields obtained. The following tables summarize the performance of different acylating agents in the acylation of aniline, a representative primary amine, to form N-phenyl-3,4-dichlorobenzamide.
Table 1: Comparative Performance of Acylating Agents in the Acylation of Aniline
| Acylating Agent | General Reactivity | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | High | 1-4 hours | 85-95 | Good reactivity; stable for storage. | Can be less reactive than acyl chlorides; second equivalent of the carboxylic acid is a byproduct. |
| 3,4-Dichlorobenzoyl Chloride | Very High | 0.5-2 hours | 90-98 | High reactivity, often leading to high yields and short reaction times.[2] | Corrosive HCl byproduct requires a base; moisture sensitive.[2] |
| Mixed Anhydride (with Pivaloyl Chloride) | High | 1-3 hours | 80-90 | Good reactivity; avoids self-condensation of the parent anhydride.[3] | Requires in-situ preparation; potential for competing acylation. |
| 3,4-Dichlorobenzoyl Fluoride | Moderate to High | 2-6 hours | 85-95 | More stable to hydrolysis than acyl chlorides; often shows higher selectivity.[4][5] | May require specific fluorinating agents for preparation. |
| Pentafluorophenyl (PFP) Ester of 3,4-Dichlorobenzoic Acid | Moderate | 4-12 hours | 90-97 | High stability; less susceptible to spontaneous hydrolysis; excellent for bioconjugation.[2][6] | Generally slower reaction rates compared to acyl halides. |
| 3,4-Dichlorobenzoic Acid + HATU | High (with activation) | 1-4 hours | 90-98 | High efficiency; low racemization for chiral substrates; mild reaction conditions.[7][8] | Coupling reagent is expensive; stoichiometric urea byproduct. |
| 3,4-Dichlorobenzoic Acid + BOP Reagent | High (with activation) | 1-4 hours | 88-96 | High efficiency and rapid reaction kinetics.[9][10] | Forms carcinogenic HMPA byproduct; largely replaced by safer alternatives like PyBOP.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparative research. Below are representative protocols for the acylation of aniline using key alternatives to this compound.
Protocol 1: Acylation using 3,4-Dichlorobenzoyl Chloride
Materials:
-
Aniline (1.0 eq)
-
3,4-Dichlorobenzoyl Chloride (1.05 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3,4-dichlorobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-phenyl-3,4-dichlorobenzamide can be further purified by recrystallization or column chromatography.
Protocol 2: Acylation using 3,4-Dichlorobenzoic Acid with HATU
Materials:
-
3,4-Dichlorobenzoic Acid (1.0 eq)
-
Aniline (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 3,4-dichlorobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add aniline (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until completion as indicated by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.[8]
Protocol 3: Acylation using a Pentafluorophenyl (PFP) Active Ester
Materials:
-
Pentafluorophenyl 3,4-dichlorobenzoate (1.0 eq)
-
Aniline (1.0 eq)
-
Triethylamine (optional, 1.2 eq if aniline salt is used)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the pentafluorophenyl 3,4-dichlorobenzoate (1.0 eq) in anhydrous DCM.
-
Add aniline (1.0 eq) to the solution. If using an aniline salt, add triethylamine (1.2 eq) to liberate the free amine.
-
Stir the reaction at room temperature. The reaction is typically complete within 4-12 hours. Monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl and saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Visualizing the Process: Experimental Workflow and a Relevant Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow for acylation and a signaling pathway where acylated compounds can play a role as inhibitors.
Many kinase inhibitors, crucial in cancer therapy, feature an amide linkage. The diagram below illustrates a simplified representation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a common target for such inhibitors. The 3,4-dichlorophenyl moiety is found in several kinase inhibitors, such as sorafenib, which targets Raf kinases in this pathway.
Conclusion
The choice of an acylating agent is a multifaceted decision that balances reactivity, selectivity, cost, and ease of handling. While this compound is a viable option, its corresponding acyl chloride offers higher reactivity and yields. For syntheses requiring milder conditions or enhanced stability, particularly in the context of complex molecules and bioconjugation, activated esters like PFP esters are superior choices. Furthermore, the development of efficient coupling reagents such as HATU allows for the direct use of the more stable 3,4-dichlorobenzoic acid, providing a powerful and versatile alternative. By carefully considering the factors outlined in this guide, researchers can select the optimal acylating agent to achieve their synthetic goals efficiently and effectively.
References
- 1. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 8. benchchem.com [benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Acylating Agents: 3,4-Dichlorobenzoyl Chloride vs. 3,4-Dichlorobenzoic Anhydride
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision in the synthesis of esters and amides, impacting reaction efficiency, product purity, and overall cost-effectiveness. This guide provides an objective comparison of two common acylating agents, 3,4-Dichlorobenzoyl chloride and 3,4-Dichlorobenzoic anhydride, supported by representative experimental data and detailed protocols.
Executive Summary
3,4-Dichlorobenzoyl chloride is a highly reactive acylating agent, often leading to faster reaction times and high yields. However, its reactivity is accompanied by greater sensitivity to moisture and the generation of corrosive hydrogen chloride (HCl) gas as a byproduct. In contrast, this compound is a milder and more stable reagent, producing the less corrosive 3,4-dichlorobenzoic acid as a byproduct, which can simplify workup procedures. The choice between these two reagents often involves a trade-off between reaction vigor and handling convenience.
Performance Comparison: Reactivity and Byproducts
The primary difference in performance between acyl chlorides and acid anhydrides lies in their reactivity. Acyl chlorides are generally more electrophilic and therefore more reactive than their corresponding anhydrides. This heightened reactivity can be advantageous in reactions with weakly nucleophilic substrates or when rapid conversion is desired. However, this can also lead to a lack of selectivity in molecules with multiple reactive sites.
Acid anhydrides, being less reactive, often require longer reaction times or the use of a catalyst to achieve comparable yields to acyl chlorides.[1] The key advantage of using an acid anhydride is the nature of its byproduct. The formation of a carboxylic acid instead of HCl can be beneficial in several ways: it is less corrosive, can sometimes be easier to remove from the reaction mixture, and is less likely to cause acid-sensitive functional groups to decompose.[2]
dot
Caption: Logical comparison of the two acylating agents.
Quantitative Data Summary
The following tables provide a summary of expected yields and reaction times for typical acylation reactions using 3,4-Dichlorobenzoyl chloride and this compound, based on analogous reactions reported in the literature.
Table 1: Esterification of 4-Nitrophenol
| Acylating Agent | Catalyst | Solvent | Reaction Time (Est.) | Yield (Est.) | Reference |
| 3,4-Dichlorobenzoyl chloride | Pyridine | Dichloromethane | 1 - 2 hours | 90 - 95% | [3] |
| This compound | DMAP | Dichloromethane | 4 - 6 hours | 85 - 90% | [4] |
Table 2: Amidation of Aniline
| Acylating Agent | Base | Solvent | Reaction Time (Est.) | Yield (Est.) | Reference |
| 3,4-Dichlorobenzoyl chloride | Triethylamine | Dichloromethane | 0.5 - 1 hour | 92 - 97% | [5] |
| This compound | None | Acetic Acid | 2 - 4 hours | 88 - 93% | [6] |
Table 3: Friedel-Crafts Acylation of Toluene
| Acylating Agent | Catalyst | Solvent | Reaction Time (Est.) | Yield (Est.) | Reference |
| 3,4-Dichlorobenzoyl chloride | AlCl₃ | Dichloromethane | 2 - 3 hours | 85 - 90% | [7] |
| This compound | AlCl₃ | Dichloromethane | 6 - 8 hours | 80 - 85% | [8] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of the acylating agents and a typical acylation reaction.
Synthesis of 3,4-Dichlorobenzoyl Chloride
This procedure is adapted from standard methods for converting carboxylic acids to acyl chlorides.[9]
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dichlorobenzoic acid (1.0 eq).
-
Add thionyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3,4-dichlorobenzoyl chloride can be purified by vacuum distillation.
Synthesis of this compound
This protocol is based on the reaction of an acyl chloride with a carboxylate salt.[10]
Procedure:
-
Dissolve 3,4-dichlorobenzoic acid (1.0 eq) in a suitable solvent such as toluene.
-
Add triethylamine (1.0 eq) to form the triethylammonium salt of the carboxylic acid.
-
Slowly add 3,4-dichlorobenzoyl chloride (1.0 eq) to the solution at room temperature with stirring.
-
Stir the reaction mixture for 4-6 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride byproduct.
-
The filtrate is then concentrated under reduced pressure to yield the crude this compound, which can be purified by recrystallization.
dot
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates - Google Patents [patents.google.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. fchpt.stuba.sk [fchpt.stuba.sk]
- 7. youtube.com [youtube.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Coupling Reagents for Amide Bond Formation: Benchmarking Against 3,4-Dichlorobenzoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a coupling reagent is a critical determinant for the successful synthesis of amides and peptides, directly influencing reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an objective comparison of the performance of several widely used coupling reagents against 3,4-Dichlorobenzoic Anhydride. The information presented is a synthesis of experimental data from peer-reviewed literature and technical documentation, intended to empower researchers to make informed decisions for their synthetic strategies.
Executive Summary
Amide bond formation is a cornerstone of organic and medicinal chemistry. The ideal coupling reagent should facilitate a rapid and complete reaction with minimal side products and, crucially, low levels of racemization of chiral centers. This guide evaluates the efficacy of common coupling reagents, categorized as uronium/aminium salts, phosphonium salts, and carbodiimides, and compares them with the reactivity profile of a substituted benzoic anhydride, this compound.
While direct comparative data for this compound is limited in the available scientific literature, its performance can be inferred from studies on similarly substituted benzoic anhydrides. The electron-withdrawing nature of the two chlorine atoms is expected to increase the electrophilicity of the carbonyl carbons, leading to a moderately reactive anhydride.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is a multifactorial assessment, primarily focusing on the yield and purity of the desired amide, the reaction time, and the degree of racemization. The following tables provide a summary of quantitative data for a selection of popular coupling reagents.
Table 1: Quantitative Comparison of Coupling Reagent Performance
| Coupling Reagent/Method | Reagent Type | Typical Reaction Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| This compound | Symmetric Anhydride | 1-12 h | 80-95% (estimated) | >95% (estimated) | Low to Moderate |
| HATU | Uronium/Aminium Salt | 15-60 min | >95%[1] | >98% | Very Low[2] |
| HBTU | Uronium/Aminium Salt | 20-120 min | >90%[1] | >95% | Low to Moderate[2] |
| PyBOP | Phosphonium Salt | 30-180 min | >90%[1] | >95% | Low[2] |
| DIC/HOBt | Carbodiimide/Additive | 1-4 h | >90% | >95% | Very Low to Low[2] |
Disclaimer: The data for this compound is an estimation based on the performance of other substituted benzoic anhydrides due to the lack of direct comparative studies in the available literature. Actual results may vary depending on the specific substrates, solvent, base, and other reaction conditions.
Table 2: Comparison of Crude Peptide Purity (%) for the Synthesis of a Model "Difficult" Peptide (Acyl Carrier Protein fragment 65-74) [1]
| Coupling Reagent | Crude Purity (%) |
| HATU | High |
| HCTU | High |
| HBTU | Lower than HATU/HCTU |
| PyBOP | Lower than HATU/HCTU |
Table 3: Comparative Racemization Levels in a Model Peptide Coupling [2]
| Coupling Reagent/Method | % D-Isomer (Epimerization) |
| HATU | 0.5 - 2.0% |
| HBTU | 1.5 - 5.0% |
| HCTU | 1.0 - 4.0% |
| PyBOP | 1.0 - 3.5% |
| COMU | < 1.0% |
| DIC/HOBt | 0.5 - 2.5% |
Mechanistic Overview and Workflow Diagrams
Understanding the mechanism of action is crucial for selecting the appropriate reagent and optimizing reaction conditions.
General Mechanism of Amide Bond Formation
The fundamental principle involves the activation of a carboxylic acid to generate a more electrophilic species that is susceptible to nucleophilic attack by an amine.
Caption: Generalized workflow of amide bond formation using a coupling reagent.
Mechanism of Amide Formation using this compound
Symmetric anhydrides react with amines to form the desired amide and a carboxylate salt of the corresponding benzoic acid as a byproduct.
Caption: Reaction pathway for amide synthesis using a symmetric anhydride.
Experimental Workflow for Comparative Analysis
A standardized workflow is essential for the objective comparison of coupling reagents.
Caption: A logical workflow for the head-to-head comparison of coupling reagents.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to sound scientific comparison.
General Protocol for Amide Synthesis using this compound (Inferred)
This protocol is based on general procedures for amide synthesis using substituted benzoic anhydrides.
-
Materials :
-
Carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
This compound (1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), 2.0 eq)
-
-
Procedure :
-
To a stirred solution of the carboxylic acid and the amine in the anhydrous solvent, add the base at room temperature.
-
Add this compound to the mixture.
-
Stir the reaction mixture at room temperature for 1-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
General Protocol for Solid-Phase Peptide Synthesis (SPPS) for Reagent Comparison[1]
This protocol allows for the substitution of different coupling reagents to compare their performance in a standardized manner.
-
Materials :
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Coupling reagent (e.g., HATU, HBTU, PyBOP, DIC)
-
Additive (e.g., HOBt, for DIC)
-
Base (e.g., DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
-
Procedure (per coupling cycle) :
-
Resin Swelling : Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc-Deprotection : Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing : Wash the resin thoroughly with DMF.
-
Coupling :
-
For HATU/HBTU/PyBOP : In a separate vessel, pre-activate the Fmoc-amino acid (3 eq) with the coupling reagent (2.9 eq) and DIPEA (6 eq) in DMF for 1-2 minutes. Add this solution to the resin and shake for the desired time (e.g., 30-60 minutes).
-
For DIC/HOBt : To the resin, add the Fmoc-amino acid (3 eq) and HOBt (3 eq) in DMF, followed by the addition of DIC (3 eq). Shake for the desired time (e.g., 1-4 hours).
-
-
Washing : Wash the resin with DMF.
-
Repeat : Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection : After the final coupling and deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Isolation : Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge and decant the ether to isolate the peptide.
-
Analysis : Analyze the crude peptide by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to determine purity and identify any racemized products.
-
Conclusion
The selection of a coupling reagent is a critical parameter in the successful synthesis of amides and peptides. While uronium/aminium salts like HATU offer high efficiency, rapid reaction times, and low racemization, making them suitable for challenging syntheses, their cost can be a consideration. HBTU and PyBOP represent a balance between cost and performance. The classic DIC/HOBt method remains a robust and cost-effective option with a good record of minimizing racemization.
This compound , based on the reactivity of similar substituted anhydrides, is predicted to be a moderately effective coupling reagent. The electron-withdrawing chloro groups should enhance its reactivity compared to unsubstituted benzoic anhydride. It is likely to offer good yields and purity with a low to moderate risk of racemization, particularly with non-sterically hindered substrates. However, for complex or sensitive substrates, especially in peptide synthesis where racemization is a major concern, the more established and extensively validated coupling reagents such as HATU or DIC/HOBt may be more reliable choices. Further experimental validation is required to definitively position this compound within the hierarchy of modern coupling reagents.
References
A Comparative Guide to the Use of 3,4-Dichlorobenzoic Anhydride in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale chemical manufacturing, particularly within the pharmaceutical and fine chemical sectors, the choice of acylating agent is a critical decision that profoundly impacts process efficiency, cost-effectiveness, and environmental footprint. This guide provides a comprehensive cost-benefit analysis of 3,4-Dichlorobenzoic anhydride, a specialized reagent, and objectively compares its performance with viable alternatives. The following sections present a detailed examination supported by representative experimental data and methodologies to aid researchers and production chemists in making informed decisions for their synthetic campaigns.
Executive Summary
This compound is a reactive acylating agent used for introducing the 3,4-dichlorobenzoyl moiety into molecules, a common structural feature in various agrochemicals and pharmaceuticals. Its primary advantages lie in its high reactivity and the formation of a single, easily removable carboxylic acid byproduct. However, its application in large-scale synthesis is often scrutinized due to its relatively high cost and the environmental considerations associated with halogenated aromatic compounds. This guide weighs these factors against more common and cost-effective acylating agents, such as 3,4-dichlorobenzoyl chloride, benzoic anhydride, and acetic anhydride.
Comparative Performance and Cost Analysis
The selection of an acylating agent is a trade-off between reactivity, cost, safety, and waste management. The following table summarizes the key performance indicators and estimated bulk pricing for this compound and its alternatives. Prices are estimates based on available market data for precursors and related compounds and are subject to fluctuation.
| Reagent | Molecular Weight ( g/mol ) | Estimated Bulk Price (USD/ton) | Key Advantages | Key Disadvantages | Byproduct(s) |
| This compound | 364.01[1] | ~$15,000 - $25,000 (estimated) | High reactivity; single, recyclable byproduct (3,4-dichlorobenzoic acid); no HCl generation. | High cost; halogenated waste stream; potential for thermal instability. | 3,4-Dichlorobenzoic acid |
| 3,4-Dichlorobenzoyl Chloride | 209.45[2] | ~$8,000 - $15,000[2][3] | High reactivity; lower molecular weight per acyl group; readily available. | Generates corrosive HCl gas; moisture sensitive; halogenated waste. | HCl, 3,4-Dichlorobenzoic acid (after hydrolysis) |
| Benzoic Anhydride | 226.23 | ~$2,000 - $4,000[4][5][6] | Lower cost; non-halogenated; relatively stable. | Lower reactivity than acyl chlorides; higher molecular weight than acetic anhydride. | Benzoic acid |
| Acetic Anhydride | 102.09 | ~$500 - $1,000[7][8] | Very low cost; readily available in bulk; low molecular weight. | Lower reactivity for complex acylations; byproduct may require neutralization. | Acetic acid |
Experimental Protocols
To provide a practical context for comparison, the following are detailed, representative protocols for a large-scale acylation of a model primary alcohol (e.g., benzyl alcohol) to form the corresponding ester.
Protocol 1: Esterification using this compound
Objective: To synthesize benzyl 3,4-dichlorobenzoate on a 10 kg scale.
Materials:
-
Benzyl alcohol (4.78 kg, 44.2 mol)
-
This compound (16.10 kg, 44.2 mol)
-
4-Dimethylaminopyridine (DMAP) (0.54 kg, 4.42 mol)
-
Toluene (150 L)
-
Sodium bicarbonate solution (5% w/v)
-
Brine solution
-
Sodium sulfate (anhydrous)
Procedure:
-
To a 250 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge toluene (100 L), benzyl alcohol (4.78 kg), and 4-Dimethylaminopyridine (DMAP) (0.54 kg).
-
Stir the mixture at room temperature (20-25°C) until all solids are dissolved.
-
In a separate vessel, dissolve this compound (16.10 kg) in toluene (50 L) with gentle warming if necessary, then cool to room temperature.
-
Slowly add the this compound solution to the reactor over a period of 1-2 hours, maintaining the internal temperature below 40°C.
-
Once the addition is complete, heat the reaction mixture to 60-65°C and maintain for 4-6 hours, monitoring the reaction progress by HPLC or TLC.
-
Upon completion, cool the reactor to room temperature.
-
Quench the reaction by slowly adding 5% sodium bicarbonate solution (50 L) to neutralize the byproduct, 3,4-dichlorobenzoic acid.
-
Separate the aqueous layer. Wash the organic layer with brine (2 x 25 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude benzyl 3,4-dichlorobenzoate can be further purified by recrystallization or distillation.
Protocol 2: Esterification using 3,4-Dichlorobenzoyl Chloride (Alternative)
Objective: To synthesize benzyl 3,4-dichlorobenzoate on a 10 kg scale.
Materials:
-
Benzyl alcohol (5.16 kg, 47.7 mol)
-
3,4-Dichlorobenzoyl chloride (10.0 kg, 47.7 mol)
-
Triethylamine (5.31 kg, 52.5 mol)
-
Toluene (150 L)
-
Water
-
Brine solution
-
Sodium sulfate (anhydrous)
Procedure:
-
To a 250 L glass-lined reactor equipped with a mechanical stirrer, thermometer, addition funnel, and a scrubber for HCl gas, charge toluene (100 L), benzyl alcohol (5.16 kg), and triethylamine (5.31 kg).
-
Cool the mixture to 0-5°C with stirring.
-
In a separate vessel, dissolve 3,4-Dichlorobenzoyl chloride (10.0 kg) in toluene (50 L).
-
Slowly add the 3,4-Dichlorobenzoyl chloride solution to the reactor via the addition funnel over 2-3 hours, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring for completion.
-
Cool the mixture back to 10-15°C and slowly add water (50 L) to quench the reaction and dissolve the triethylamine hydrochloride salt.
-
Separate the aqueous layer. Wash the organic layer with water (2 x 25 L) and then brine (25 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Visualizing Workflows and Logical Relationships
To better illustrate the decision-making process and experimental execution, the following diagrams are provided.
References
- 1. This compound | C14H6Cl4O3 | CID 599619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dichlorobenzoyl Chloride | 3024-72-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. ivychem.com [ivychem.com]
- 4. Benzoic anhydride, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Benzoic anhydride, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Benzoic anhydride price,buy Benzoic anhydride - chemicalbook [m.chemicalbook.com]
- 7. Acetic Anhydride Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 8. intratec.us [intratec.us]
Characterization of Impurities in 3,4-Dichlorobenzoic Anhydride Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3,4-Dichlorobenzoic anhydride, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals, necessitates rigorous impurity profiling to ensure the quality, safety, and efficacy of the final product. This guide provides a comparative analysis of analytical methodologies for the characterization of impurities generated during the synthesis of this compound, supported by experimental data and detailed protocols.
Synthesis of this compound and Potential Impurities
The synthesis of this compound typically proceeds through the dehydration of 3,4-Dichlorobenzoic acid. A common laboratory-scale method involves the reaction of 3,4-Dichlorobenzoic acid with a dehydrating agent such as acetic anhydride or by reacting 3,4-Dichlorobenzoyl chloride with 3,4-Dichlorobenzoic acid in the presence of a base like pyridine.
The primary impurities encountered in the synthesis of this compound often stem from the starting materials and side reactions. These include:
-
Unreacted 3,4-Dichlorobenzoic Acid: Incomplete reaction can lead to the presence of the starting carboxylic acid in the final product.
-
Isomeric Dichlorobenzoic Acids: The starting material, 3,4-Dichlorobenzoic acid, may contain other isomers as impurities, which can be carried through the synthesis. The six possible isomers of dichlorobenzoic acid are 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorobenzoic acid.[1] These isomers can have different chemical and toxicological properties, making their separation and quantification crucial.
-
Byproducts from Dehydrating Agent: When using reagents like acetic anhydride, byproducts such as acetic acid will be present and need to be removed during purification.
-
Mixed Anhydrides: If other carboxylic acids are present as impurities in the starting material, mixed anhydrides can be formed.
Comparative Analysis of Analytical Methods
The characterization and quantification of impurities in this compound are primarily achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed methods.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the performance of HPLC-UV and GC-MS for the analysis of dichlorobenzoic acid isomers, which are the most critical impurities.
| Parameter | HPLC-UV | GC-MS (after derivatization) |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio |
| Typical Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Gradient of aqueous buffer and organic solvent (e.g., methanol, acetonitrile) | Inert gas (e.g., Helium) |
| Detection | UV Absorbance (e.g., 210-240 nm) | Mass Spectrometry (Electron Ionization) |
| Limit of Detection (LOD) | ~0.1 µg/mL for dichlorobenzoic acid isomers[2] | ng/g to pg/µL range for dichlorobenzoic acid isomers[3] |
| Limit of Quantification (LOQ) | ~0.35 µg/mL for dichlorobenzoic acid isomers[2] | ng/g to pg/µL range for dichlorobenzoic acid isomers[3] |
| Resolution of Isomers | Good to excellent with optimized gradient elution[4] | Excellent for derivatized isomers |
| Sample Preparation | Dissolution in a suitable solvent | Derivatization (e.g., methylation) to increase volatility |
| Advantages | Robust, widely available, good for non-volatile compounds | High sensitivity and selectivity, provides structural information |
| Disadvantages | Lower sensitivity than MS, may require longer analysis times | Requires derivatization for non-volatile compounds, more complex instrumentation |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the simultaneous separation and quantification of 3,4-Dichlorobenzoic acid and its isomers.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.01 M Ammonium acetate buffer (pH 2.5) and methanol (50:50 v/v).[4]
-
Mobile Phase B: Methanol and water (80:20 v/v).[4]
-
Gradient Elution: A typical gradient would start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more non-polar compounds.
-
Flow Rate: 1.0 - 1.2 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.[4]
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample.
-
Hydrolyze the anhydride to the corresponding carboxylic acid by dissolving it in a small amount of a suitable solvent (e.g., acetonitrile) and adding a dilute aqueous base (e.g., 0.1 M NaOH).
-
Neutralize the solution with a dilute acid (e.g., 0.1 M HCl) to a pH of approximately 3.
-
Dilute the solution to a final concentration of about 100 µg/mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and selective for the analysis of dichlorobenzoic acid isomers after derivatization.
Instrumentation:
-
GC-MS system with a capillary column, an autosampler, and a mass selective detector.
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
Sample Preparation (Derivatization with Diazomethane - example): Caution: Diazomethane is toxic and explosive. This procedure should be performed in a well-ventilated fume hood by experienced personnel.
-
Hydrolyze the anhydride sample as described in the HPLC sample preparation.
-
Evaporate the solvent to dryness.
-
Dissolve the residue in a small amount of a suitable solvent (e.g., diethyl ether).
-
Add a freshly prepared ethereal solution of diazomethane dropwise until a persistent yellow color is observed.
-
Allow the reaction to proceed for 10-15 minutes.
-
Remove the excess diazomethane by bubbling a stream of nitrogen through the solution.
-
Dilute the sample to an appropriate concentration with a suitable solvent (e.g., hexane) before injection.
Mandatory Visualization
References
A Comparative Guide to the Kinetic Studies of Hydrolysis for Substituted Benzoic Anhydrides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydrolysis kinetics of substituted benzoic anhydrides, supported by experimental data. Understanding the rate at which these compounds hydrolyze is crucial for their application in various fields, including as acylating agents in organic synthesis and in the design of prodrugs where the rate of release of the active carboxylic acid is a critical parameter.
The Influence of Substituents on Hydrolysis Rates: A Quantitative Comparison
The rate of hydrolysis of substituted benzoic anhydrides is significantly influenced by the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally accelerate the hydrolysis rate, while electron-donating groups (EDGs) tend to decrease it. This effect can be quantified and predicted using the Hammett equation, which relates the reaction rate constant to the electronic properties of the substituent.
The following table summarizes kinetic data for the acid-catalyzed hydrolysis of a series of para-substituted benzoic anhydrides in a 60:40 dioxane-water mixture at 60.2 °C.
| Substituted Benzoic Anhydride | Substituent (para-) | Rate Constant (k) x 104 s-1 |
| p-Methoxybenzoic Anhydride | -OCH3 (EDG) | 0.45 |
| p-tert-Butylbenzoic Anhydride | -C(CH3)3 (EDG) | 1.28 |
| Benzoic Anhydride | -H | 1.83 |
| p-Chlorobenzoic Anhydride | -Cl (EWG) | 3.25 |
Data sourced from a study on the hydrochloric acid-catalyzed hydrolysis of benzoic anhydrides[1].
As the data indicates, the presence of an electron-donating group like methoxy (-OCH3) results in the slowest hydrolysis rate. Conversely, an electron-withdrawing group such as chloro (-Cl) leads to the fastest rate among the studied compounds. This trend is consistent with the principles of physical organic chemistry, where EWGs increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Experimental Protocols for Kinetic Analysis
A detailed methodology for studying the hydrolysis kinetics of substituted benzoic anhydrides is essential for obtaining reliable and reproducible data. A common and effective method is UV-Vis spectrophotometry, which monitors the change in absorbance of the reaction mixture over time.
Detailed Methodology: UV-Vis Spectrophotometric Kinetic Analysis of Benzoic Anhydride Hydrolysis
1. Materials and Instrumentation:
-
Substituted benzoic anhydride of interest
-
Spectrophotometric grade solvent (e.g., acetonitrile or dioxane, depending on solubility)
-
Buffered aqueous solution (e.g., phosphate buffer of desired pH)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Timer
2. Preparation of Solutions:
-
Stock Solution of Anhydride: Prepare a concentrated stock solution of the substituted benzoic anhydride (e.g., 10 mM) in the chosen organic solvent. This is done to minimize the amount of organic solvent introduced into the final reaction mixture.
-
Buffered Aqueous Solution: Prepare a buffer solution of the desired pH and ionic strength. The buffer is crucial to maintain a constant pH throughout the reaction, as the hydrolysis produces carboxylic acid, which would otherwise lower the pH.
3. Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis spectrum of the starting material (anhydride) and the final product (the corresponding substituted benzoic acid) in the reaction medium (buffer-solvent mixture).
-
Identify a wavelength where there is a significant difference in absorbance between the reactant and the product. This wavelength will be used to monitor the progress of the reaction.
4. Kinetic Run:
-
Set the spectrophotometer to the predetermined analytical wavelength and thermostat the cuvette holder to the desired reaction temperature.
-
Pipette a known volume of the buffered aqueous solution into a quartz cuvette and place it in the spectrophotometer to allow it to reach thermal equilibrium.
-
Initiate the reaction by injecting a small, precise volume of the anhydride stock solution into the cuvette. Quickly mix the contents of the cuvette by inverting it several times (ensuring no air bubbles are trapped in the light path).
-
Immediately start recording the absorbance at regular time intervals. The frequency of data collection will depend on the reaction rate. For fast reactions, readings every few seconds may be necessary, while for slower reactions, readings every few minutes may suffice.
-
Continue data collection until the absorbance value becomes constant, indicating that the reaction is complete.
5. Data Analysis:
-
The hydrolysis of benzoic anhydrides typically follows pseudo-first-order kinetics under conditions where water is in large excess.
-
The observed rate constant (kobs) can be determined by plotting the natural logarithm of the change in absorbance (ln(At - A∞)) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of this plot will be equal to -kobs.
Visualizing the Workflow and Relationships
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for kinetic analysis.
Caption: Substituent effects on hydrolysis rate.
References
Acylation of Electron-Deficient Amines: A Comparative Guide to Modern Synthetic Methods
For researchers, scientists, and professionals in drug development, the efficient formation of amide bonds with electron-deficient amines is a persistent challenge. The low nucleophilicity of these amines often leads to sluggish reactions and low yields with traditional acylation methods. This guide provides a comparative analysis of three contemporary and effective methods for the acylation of electron-deficient amines: Acylation with Acyl Fluorides, EDC/DMAP/HOBt Coupling, and Metal-Free Transamidation. The performance of these methods is evaluated based on experimental data, and detailed protocols are provided to facilitate their implementation in the laboratory.
The decreased reactivity of electron-deficient amines, such as anilines bearing electron-withdrawing groups, stems from the reduced electron density on the nitrogen atom, which diminishes its nucleophilic character.[1][2] Consequently, acylation reactions that proceed smoothly with electron-rich or aliphatic amines often fail or provide unsatisfactory results with these challenging substrates.[3][4] This necessitates the use of more reactive acylating agents or carefully optimized catalytic systems.
Comparative Performance of Acylation Methods
The selection of an appropriate acylation method is critical for the successful synthesis of amide products from electron-deficient amines. The following table summarizes the performance of the three highlighted methods based on reported experimental data.
| Method | Acylating Agent/Reagents | Typical Substrates | Reaction Conditions | Yield (%) | Reference |
| Acyl Fluorides | Carboxylic Acid, BTFFH, K₂CO₃, MeCN | Sterically hindered and electron-deficient anilines | 80 °C, 16 h | 75-95 | [3][4] |
| EDC/DMAP/HOBt | Carboxylic Acid, EDC, DMAP, HOBt (cat.), DIPEA, MeCN | Electron-deficient and unreactive anilines | 23 °C, 14-48 h | 60-95 | [5][6] |
| Metal-Free Transamidation | N,N-Dimethylformamide, Amine, tBuOK | Electron-deficient anilines | 25 °C, 2 h | 90-98 | [7] |
Method 1: Acylation using Acyl Fluorides
The in situ generation of acyl fluorides has emerged as a powerful strategy for the acylation of poorly nucleophilic amines.[8][9] Acyl fluorides are more reactive than the corresponding carboxylic acids and activated esters but are generally more stable and easier to handle than acyl chlorides, exhibiting reduced susceptibility to racemization at α-stereocenters.[10][11] The use of a fluorinating agent like N,N,N',N'-tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) analogue, BTFFH, facilitates the efficient conversion of carboxylic acids to acyl fluorides, which then readily react with electron-deficient amines at elevated temperatures.[3][4] This method has proven effective for substrates where standard amide coupling protocols have failed.[3][4]
Experimental Protocol: Acylation of 2,5-dichloroaniline with Mesitylenecarboxylic Acid using BTFFH
-
To a solution of mesitylenecarboxylic acid (1.0 equiv.) in acetonitrile (0.2 M), add BTFFH (1.1 equiv.) and potassium carbonate (2.0 equiv.).
-
Add 2,5-dichloroaniline (1.2 equiv.) to the mixture.
-
Seal the reaction vessel and heat the mixture at 80 °C for 16 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Method 2: EDC/DMAP/HOBt Coupling
This method adapts a classic peptide coupling strategy for the efficient acylation of electron-deficient amines. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst, and a catalytic amount of hydroxybenzotriazole (HOBt) provides a highly effective system.[5][6] The reaction likely proceeds through a highly reactive acyliminium ion intermediate formed from the reaction of the HOBt ester with DMAP.[5] This intermediate is sufficiently electrophilic to be attacked by weakly nucleophilic amines. The use of DMAP has been identified as critical for achieving high reactivity and yields.[5]
Experimental Protocol: Coupling of Boc-valine with an Electron-Deficient Amine
-
To a solution of the electron-deficient amine (1.0 equiv.) and Boc-valine (1.2 equiv.) in acetonitrile (0.1 M), add EDC (1.0 equiv.), DMAP (1.0 equiv.), and HOBt (0.1 equiv.).
-
Add N,N-diisopropylethylamine (DIPEA) (5.0 equiv.) to the reaction mixture.
-
Stir the reaction at 23 °C for 14 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure amide product.
Method 3: Metal-Free Transamidation
Transamidation offers an alternative pathway to amide bond formation that avoids the activation of carboxylic acids. In this approach, the amine moiety of an existing amide is directly exchanged with a different amine.[12][13] For electron-deficient amines, metal-free conditions employing a strong base such as potassium tert-butoxide (tBuOK) have been shown to be highly effective.[7] This method can utilize readily available amides like N,N-dimethylformamide (DMF) as the acyl source. The reaction proceeds efficiently at room temperature and often provides high yields with a variety of electron-rich and electron-deficient anilines.[7]
Experimental Protocol: Transamidation of N,N-Dimethylformamide with an Electron-Deficient Aniline
-
To a solution of the electron-deficient aniline (1.0 equiv.) in N,N-dimethylformamide (acting as both solvent and reagent), add potassium tert-butoxide (tBuOK) (4.0 equiv.) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture vigorously at room temperature (25 °C) for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting amine is consumed, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic extracts, dry over a drying agent, and remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method such as column chromatography or recrystallization.
Visualizing the Processes
To better understand the workflow and the comparative aspects of these methods, the following diagrams are provided.
Caption: A generalized workflow for the acylation of amines.
Caption: A logical comparison of the three acylation methods.
References
- 1. Give reasons for the following.Acetylation of aniline reduces its act - askIITians [askiitians.com]
- 2. quora.com [quora.com]
- 3. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Transamidation Reactions: Mechanism and Recent Advances [mdpi.com]
- 13. Amide synthesis by transamidation [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 3,4-Dichlorobenzoic Anhydride: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 3,4-Dichlorobenzoic anhydride, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
1. Hazard Identification and Immediate Safety Precautions
This compound is a hazardous chemical that causes skin, eye, and respiratory irritation[1][2]. All handling and disposal operations must be conducted in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE):
Before initiating any disposal procedure, ensure the following PPE is worn:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, neoprene).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Use within a fume hood is required. For spills or situations with potential for aerosol generation, a respirator may be necessary.
2. Spill Management
In the event of a this compound spill, immediate action is required:
-
Evacuate and Ventilate: Alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wear Appropriate PPE: Before addressing the spill, don the required personal protective equipment.
-
Absorb the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spilled solid. Do not use combustible materials like paper towels.
-
Collect and Containerize: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose of as Hazardous Waste: The container with the absorbed spill material must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.
3. Disposal Plan: Neutralization of this compound
Small, residual quantities of this compound should be neutralized before disposal. Acid anhydrides react with water in a process called hydrolysis to form the corresponding carboxylic acids[3][4][5][6]. This reaction can be slow but is facilitated by the presence of a base. The following procedure outlines a controlled hydrolysis and neutralization process.
Experimental Protocol: Neutralization
Objective: To safely hydrolyze and neutralize residual this compound to the less hazardous 3,4-Dichlorobenzoic acid salt for disposal.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M) for final pH adjustment if necessary
-
Large beaker (at least 10 times the volume of the anhydride)
-
Stir bar and stir plate
-
pH paper or pH meter
-
Ice bath
Procedure:
-
Preparation: Place the beaker in an ice bath inside a chemical fume hood.
-
Initial Dilution: Add a large volume of cold water to the beaker.
-
Slow Addition of Anhydride: While stirring vigorously, slowly and carefully add the this compound waste to the cold water. The anhydride will hydrolyze to form 3,4-Dichlorobenzoic acid. This reaction is exothermic, and the ice bath will help to control the temperature.
-
Neutralization: Slowly add 1 M sodium hydroxide solution dropwise to the stirring suspension. The sodium hydroxide will neutralize the 3,4-Dichlorobenzoic acid, forming the water-soluble sodium 3,4-dichlorobenzoate.
-
Monitor pH: Continuously monitor the pH of the solution using pH paper or a pH meter. Continue adding sodium hydroxide until the pH is between 6.0 and 8.0.
-
Final Adjustment: If too much base is added, use 1 M hydrochloric acid to adjust the pH back to the neutral range.
-
Disposal: Once the pH is stable within the neutral range, the resulting solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always confirm your institution's specific guidelines for aqueous waste disposal.
4. Data Presentation
| Parameter | Value | Reference |
| Chemical Name | This compound | [2] |
| Molecular Formula | C₁₄H₆Cl₄O₃ | [2] |
| Molecular Weight | 364.01 g/mol | [2] |
| GHS Hazard Statements | H315: Causes skin irritation | [1][2] |
| H319: Causes serious eye irritation | [1][2] | |
| H335: May cause respiratory irritation | [1][2] |
5. Mandatory Visualization
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. store.sangon.com [store.sangon.com]
- 2. This compound | C14H6Cl4O3 | CID 599619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How do anhydrides react with water class 12 chemistry CBSE [vedantu.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
